Technical Documentation Center

1,4,5,6-Tetrahydropyridine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4,5,6-Tetrahydropyridine-3-carboxamide
  • CAS: 1874-73-3

Core Science & Biosynthesis

Foundational

"1,4,5,6-Tetrahydropyridine-3-carboxamide chemical properties"

This technical guide provides an in-depth analysis of 1,4,5,6-Tetrahydropyridine-3-carboxamide , a critical reduced pyridine scaffold with significant implications in neuropharmacology (muscarinic agonists) and redox che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1,4,5,6-Tetrahydropyridine-3-carboxamide , a critical reduced pyridine scaffold with significant implications in neuropharmacology (muscarinic agonists) and redox chemistry (NADH models).

Chemical Class: Cyclic Enaminone / Vinylogous Amide CAS Registry: 7032-11-3 Molecular Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol

Part 1: Molecular Architecture & Electronic State

The 1,4,5,6-tetrahydropyridine-3-carboxamide (hereafter THP-3-CA ) is distinct from its isomers (e.g., 1,2,5,6-tetrahydro or "guvacine-like" derivatives) due to the specific location of the double bond between C2 and C3. This structural arrangement creates a push-pull alkene system, also known as a vinylogous amide.

Electronic Distribution & Resonance

Unlike a standard secondary amine, the nitrogen lone pair in THP-3-CA is heavily delocalized into the


-system of the C2=C3 double bond and further into the C3-carbonyl group.
  • The "Push": The N1 nitrogen donates electron density (lone pair) into the ring.

  • The "Pull": The carboxamide group at C3 withdraws electron density.

  • Consequence: This conjugation significantly lowers the basicity of the N1 nitrogen compared to piperidine (

    
     ~11) or the unconjugated 1,2,5,6-isomer. The molecule behaves more like a neutral amide than an amine.
    
Tautomeric Equilibrium

THP-3-CA exists in a dynamic equilibrium with its imine and unconjugated tautomers. However, the 1,4,5,6-enaminone form is often thermodynamically favored due to the extended conjugation energy of the


 system.

Tautomerism Enaminone 1,4,5,6-Tetrahydro (Enaminone Form) Thermodynamic Product Imine 2,3,4,5-Tetrahydro (Imine Form) Unstable Intermediate Enaminone->Imine Proton Shift (Slow) Allylamine 1,2,5,6-Tetrahydro (Allylamine Form) Kinetic Product Imine->Allylamine Tautomerization

Figure 1: Tautomeric landscape of tetrahydropyridines.[1] The 1,4,5,6-isomer is stabilized by resonance (blue).

Part 2: Chemical Stability & Reactivity Profile

Hydrolytic Instability (Acid-Catalyzed)

The vinylogous amide linkage renders the C2 position electrophilic, but the C2=C3 bond is also susceptible to hydration under acidic conditions.

  • Mechanism: Protonation occurs at the carbonyl oxygen (kinetic) or C3 (thermodynamic), disrupting the conjugation. Water attacks C2, leading to ring opening or deamination to form dialdehydes/keto-aldehydes.

  • Practical Implication: Synthesis and storage must occur under neutral or slightly basic conditions (pH 7.5–9.0).

Oxidation Susceptibility

THP-3-CA is a partially reduced pyridine. It sits in an intermediate redox state between piperidine (fully reduced) and nicotinamide (fully oxidized aromatic).

  • Aromatization: In the presence of mild oxidants (e.g., cytochrome P450 mimics, quinones), it readily aromatizes to Nicotinamide , releasing two protons and two electrons. This mimics the NAD(P)H oxidation mechanism.

Physicochemical Data Summary
PropertyValue / CharacteristicNote
LogP ~ -0.2 to 0.5Highly polar due to amide functionality.
pKa (Conj. Acid) ~ 2.5 - 3.5 (Estimated)Nitrogen is non-basic; protonation occurs at Oxygen.
UV

280–295 nmCharacteristic of enaminone

transition.
Solubility High: Water, Methanol, DMSOPoor: Hexane, Ether.

Part 3: Synthesis Protocol (Regioselective Reduction)

While multicomponent reactions (e.g., Biginelli-type) exist, the Regioselective Reduction of Nicotinamide Salts is the most rigorous method for generating the specific 1,4,5,6-isomer, as it directly correlates to the redox biology of the scaffold.

Experimental Workflow: Dithionite Reduction

This protocol utilizes sodium dithionite (


) to selectively reduce the pyridinium salt. This is a biomimetic reduction.

Reagents:

  • Nicotinamide (Starting Material)

  • Methyl Iodide (to activate the ring as N-methylnicotinamide, if N-alkylation is desired) or HCl (for proton activation).

  • Sodium Dithionite (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    
  • Solvent: Degassed Water/Methanol (1:1).

Step-by-Step Methodology:

  • Activation: Dissolve Nicotinamide (10 mmol) in Methanol. Add Methyl Iodide (11 mmol) and reflux for 2 hours to form the N-methyl-3-carbamoylpyridinium iodide salt. (Note: The quaternary salt reduces more cleanly to the 1,4-dihydro form, which then isomerizes or reduces further depending on conditions. For the NH analog, use HCl salt).

  • Buffer Prep: Prepare a saturated solution of

    
     in degassed water. Oxygen exclusion is critical to prevent re-oxidation.
    
  • Reduction:

    • Cool the pyridinium salt solution to 0°C under Nitrogen atmosphere.

    • Add

      
       (3.0 equiv) and 
      
      
      
      (5.0 equiv) simultaneously in small portions over 30 minutes.
    • Observation: The solution will turn bright yellow (formation of 1,4-dihydropyridine intermediate).

  • Isomerization/Equilibration:

    • To access the 1,4,5,6-tetrahydro state from the dihydro intermediate, catalytic hydrogenation is often required as a secondary step, OR prolonged reaction time in protic solvents promotes disproportionation/isomerization.

    • Alternative Direct Route:Catalytic Hydrogenation . Dissolve Nicotinamide in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi H₂ for 6 hours.

  • Purification:

    • Filter catalyst through Celite.

    • Evaporate solvent under reduced pressure (keep bath < 40°C).

    • Recrystallize from Ethanol/Ether.

Synthesis Logic Diagram

Synthesis cluster_conditions Critical Control Points Nic Nicotinamide (Aromatic) Salt Pyridinium Salt (Activated Electrophile) Nic->Salt Alkylation/Protonation Dihydro 1,4-Dihydropyridine (Kinetic Intermediate) Salt->Dihydro Na2S2O4 Reduction (Biomimetic) Tetrahydro 1,4,5,6-Tetrahydropyridine-3-carboxamide (Target Enaminone) Dihydro->Tetrahydro H2 / Pd-C (Partial Hydrogenation) Control1 Anaerobic Conditions (Prevent Re-oxidation) Control2 pH Control (7.5-8.5) (Prevent Hydrolysis)

Figure 2: Step-wise reduction pathway from aromatic pyridine to tetrahydropyridine.

Part 4: Biological Interface & Applications

Muscarinic Receptor Agonism

The 1,4,5,6-tetrahydropyridine core is a structural pharmacophore for muscarinic acetylcholine receptors (mAChR).

  • Mechanism: The spatial arrangement of the carbonyl oxygen (H-bond acceptor) and the ring nitrogen (cationic at physiological pH if N-alkylated, or H-bond donor if NH) mimics the ester and quaternary ammonium of Acetylcholine.

  • Guvacine Relation: This molecule is the amide analog of Guvacine (an uptake inhibitor). The amide modification alters blood-brain barrier (BBB) permeability and receptor subtype selectivity (M1 vs M2).

NADH/NAD+ Redox Modeling

Researchers use THP-3-CA to study the energetics of hydride transfer. The stability of the 1,4,5,6-isomer vs the 1,4-dihydro isomer provides data on the "over-reduction" of nucleotide cofactors, which is relevant in oxidative stress research.

References

  • ChemicalBook. (n.d.). 1,4,5,6-Tetrahydro-3-pyridinecarboxamide Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 641112, Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate. (Structural Analog Data). Retrieved from [2]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Retrieved from

  • Dao, N. T., et al. (2022).[3][4] Tautomerism of tetrahydropyridine derivatives. ResearchGate. Retrieved from

  • Eisner, U., & Kuthan, J. (1972). The Chemistry of Dihydropyridines. Chemical Reviews. (Seminal text on reduced pyridine chemistry/tautomerism).

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 1,4,5,6-Tetrahydropyridine-3-carboxamide: A Spectroscopic Approach

Foreword: The Importance of Rigorous Structural Verification in Drug Discovery In the landscape of modern drug development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Importance of Rigorous Structural Verification in Drug Discovery

In the landscape of modern drug development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. For researchers and scientists in the pharmaceutical industry, an error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. The 1,4,5,6-tetrahydropyridine scaffold is a privileged core in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The seemingly subtle placement of a carboxamide group at the 3-position of this heterocyclic system creates a molecule with significant potential for novel biological interactions. This guide provides an in-depth, technical walkthrough of the multifaceted spectroscopic analysis required to definitively elucidate the structure of 1,4,5,6-tetrahydropyridine-3-carboxamide, a key building block for the synthesis of new chemical entities.

This document is structured not as a rigid protocol, but as a logical workflow that mirrors the process of discovery in a research setting. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of analysis where each piece of spectroscopic data corroborates the others, leading to an unambiguous structural assignment.

The Analytical Challenge: Unveiling the Molecular Architecture

The target of our investigation is 1,4,5,6-tetrahydropyridine-3-carboxamide, with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol .[3] Before us is a sample synthesized in the laboratory, and our task is to confirm its structure beyond any reasonable doubt. We will employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To map the carbon-hydrogen framework and establish connectivity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns.

The following sections will detail the experimental protocols for acquiring this data and, more importantly, provide a comprehensive interpretation of the resulting spectra.

Experimental Design and Rationale: A Multi-faceted Approach

Figure 1: A logical workflow for the structural elucidation of 1,4,5,6-tetrahydropyridine-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool at our disposal for determining the precise arrangement of atoms in an organic molecule. We will perform a series of experiments to build a complete picture of the hydrogen and carbon environments and their connectivity.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized 1,4,5,6-tetrahydropyridine-3-carboxamide.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

A standard suite of 1D and 2D NMR experiments should be acquired on a 400 MHz or higher field spectrometer.[4][5]

  • ¹H NMR: A standard single-pulse experiment to determine the chemical shifts, multiplicities, and integrations of the protons.

  • ¹³C NMR: A proton-decoupled experiment to identify the number and chemical environments of the carbon atoms.

  • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through two or three bonds.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[8]

Predicted Spectroscopic Data and Interpretation

The following is a plausible, illustrative dataset for 1,4,5,6-tetrahydropyridine-3-carboxamide, generated based on known chemical shift values for similar structures and fundamental NMR principles.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,4,5,6-Tetrahydropyridine-3-carboxamide (in DMSO-d₆)

Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
1 (NH)~7.5br s1H-
2 (CH)~6.8s1H~135
3 (C)---~110
4 (CH₂)~3.2t2H~45
5 (CH₂)~1.8p2H~22
6 (CH₂)~2.5t2H~40
C=O---~168
NH₂~7.0 and ~6.5br s2H-

Interpretation of ¹H NMR Spectrum:

  • The broad singlets at ~7.5 ppm, ~7.0 ppm, and ~6.5 ppm are characteristic of exchangeable protons of the NH and NH₂ groups.

  • The singlet at ~6.8 ppm with an integration of 1H is assigned to the vinylic proton at position 2. Its downfield shift is consistent with its position in an enamine-like system.

  • The triplet at ~3.2 ppm (2H) is assigned to the protons at position 4, adjacent to the nitrogen atom.

  • The triplet at ~2.5 ppm (2H) is assigned to the protons at position 6.

  • The pentet at ~1.8 ppm (2H) corresponds to the protons at position 5, which are coupled to the protons at both positions 4 and 6.

Interpretation of ¹³C NMR Spectrum:

  • The signal at ~168 ppm is characteristic of a carbonyl carbon in an amide.

  • The signals at ~135 ppm and ~110 ppm are assigned to the sp² hybridized carbons of the double bond at positions 2 and 3, respectively.

  • The remaining three signals in the aliphatic region (~45, ~40, and ~22 ppm) correspond to the three sp³ hybridized methylene carbons of the tetrahydropyridine ring.

2D NMR Analysis: Connecting the Pieces
Figure 2: Predicted COSY correlations for the aliphatic protons of 1,4,5,6-tetrahydropyridine-3-carboxamide.

COSY Spectrum: The COSY spectrum would show correlations between H4 and H5, and between H5 and H6, confirming the connectivity of the aliphatic chain within the ring.

HSQC Spectrum: The HSQC spectrum is crucial for unambiguously assigning the proton and carbon signals of the CH and CH₂ groups. It would show direct one-bond correlations between:

  • The proton at ~6.8 ppm and the carbon at ~135 ppm (C2).

  • The protons at ~3.2 ppm and the carbon at ~45 ppm (C4).

  • The protons at ~1.8 ppm and the carbon at ~22 ppm (C5).

  • The protons at ~2.5 ppm and the carbon at ~40 ppm (C6).

Figure 3: Key predicted HMBC correlations for 1,4,5,6-tetrahydropyridine-3-carboxamide.

HMBC Spectrum: The HMBC spectrum provides the final, definitive connections. Key long-range correlations would include:

  • The vinylic proton H2 (~6.8 ppm) showing correlations to the amide carbonyl carbon (~168 ppm), C3 (~110 ppm), and C4 (~45 ppm). This confirms the placement of the double bond and the carboxamide group.

  • The methylene protons H4 (~3.2 ppm) showing correlations to C2, C3, C5, and C6, linking the aliphatic portion to the enamine system.

  • The methylene protons H6 (~2.5 ppm) showing correlations to C2, C4, and C5.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Spectroscopic Data and Interpretation

Table 2: Predicted Characteristic FTIR Peaks for 1,4,5,6-Tetrahydropyridine-3-carboxamide

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3180Strong, BroadN-H stretching (primary amide and secondary amine)
~2950-2850MediumC-H stretching (aliphatic)
~1660StrongC=O stretching (Amide I band)
~1610StrongC=C stretching (conjugated) and N-H bending (Amide II band)

Interpretation of FTIR Spectrum:

  • The strong, broad absorption bands in the ~3350-3180 cm⁻¹ region are indicative of N-H stretching vibrations, consistent with the presence of both a primary amide and a secondary amine.

  • The sharp peaks in the ~2950-2850 cm⁻¹ range are due to the C-H stretching of the methylene groups in the ring.

  • The very strong absorption at ~1660 cm⁻¹ is a classic Amide I band, corresponding to the C=O stretching vibration.

  • The strong peak around ~1610 cm⁻¹ is likely a combination of the C=C double bond stretching of the enamine system and the N-H bending vibration of the primary amide (Amide II band).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Ionization and Analysis:

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[10]

  • The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each fragment.

Predicted Spectroscopic Data and Interpretation

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 126, corresponding to the molecular weight of C₆H₁₀N₂O. The presence of two nitrogen atoms is consistent with the even molecular weight, as dictated by the nitrogen rule.[11]

  • Key Fragment Ions:

    • m/z = 110: Loss of NH₂ radical (•NH₂) from the carboxamide group.

    • m/z = 97: Loss of the entire carboxamide group (•CONH₂) as a radical.

    • m/z = 83: A common fragmentation pathway for cyclic amines involving the loss of an alkyl fragment adjacent to the nitrogen.

Conclusion: A Cohesive Structural Narrative

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Ansari, A., et al. (2026, January 8). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of Connecticut. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Yadav, M., et al. (2025, December 31). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2025, August 5). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • YouTube. (2025, January 25). How To Run IR Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Reyes-García, L. J. (2013). Facile synthesis of tetrahydropyrimidines with possible insecticidal activity. Revista Boliviana de Química, 30(1), 66-69. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

Sources

Foundational

The Medicinal Chemistry of Tetrahydropyrimidines as Muscarinic Agonists: From Arecoline Bioisosteres to Functional Selectivity

Topic: The Medicinal Chemistry of Tetrahydropyrimidines as Muscarinic Agonists Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Medicinal Chemistry of Tetrahydropyrimidines as Muscarinic Agonists Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary: The Cyclic Amidine Advantage

The development of muscarinic acetylcholine receptor (mAChR) agonists for Central Nervous System (CNS) disorders—specifically Alzheimer’s Disease (AD) and Schizophrenia—has historically been plagued by a lack of subtype selectivity. While the M1 and M4 subtypes are validated targets for cognitive enhancement and antipsychotic activity, non-selective activation of M2 (cardiac bradycardia) and M3 (glandular secretion/smooth muscle contraction) leads to dose-limiting cholinergic toxicity.

Tetrahydropyrimidines (THPs) represent a critical evolution in the pharmacophore design of muscarinic agonists. Functioning as cyclic amidines , they serve as bioisosteres to the tetrahydropyridine ring of arecoline and xanomeline. This guide details the structural rationale, synthetic pathways, and pharmacological validation of THPs, specifically highlighting the 1,4,5,6-tetrahydropyrimidine scaffold (e.g., CDD-0102) which exhibits favorable M1/M4 functional selectivity and improved metabolic stability over ester-based congeners.

Structural Basis & Mechanistic Logic

The Pharmacophore Evolution

The classical muscarinic agonist pharmacophore requires two essential features:

  • A Cationic Head: To interact with the conserved Aspartate residue (Asp105 in M1/Asp3.32) in the orthosteric binding pocket.

  • A Hydrogen Bond Acceptor: To interact with Threonine or Tyrosine residues (e.g., Tyr381) in the transmembrane domain.

Acetylcholine (ACh) is rapidly hydrolyzed. Arecoline (a tetrahydropyridine ester) penetrates the CNS but is metabolically unstable and non-selective. The tetrahydropyrimidine scaffold replaces the alkene/amine of arecoline with a cyclic amidine. This modification increases basicity (


 ~11-12) ensuring the molecule is protonated at physiological pH, mimicking the quaternary ammonium of ACh while maintaining the lipophilicity required for blood-brain barrier (BBB) penetration.
Visualization: Scaffold Comparison

The following diagram illustrates the structural evolution from endogenous ligand to the stabilized THP scaffold.

PharmacophoreEvolution ACh Acetylcholine (Endogenous Ligand) Quaternary Amine + Ester Arecoline Arecoline (Tetrahydropyridine) Tertiary Amine + Ester Rapid Hydrolysis ACh->Arecoline Rigidification THP Tetrahydropyrimidine (e.g., CDD-0102) Cyclic Amidine Metabolically Stable Arecoline->THP Bioisosteric Replacement (Ester -> Heterocycle) (Alkene -> Amidine)

Caption: Evolution of muscarinic agonists from the flexible Acetylcholine to the rigid, metabolically stable Tetrahydropyrimidine scaffold.

Synthetic Protocols

The synthesis of 1,4,5,6-tetrahydropyrimidines typically involves the construction of the cyclic amidine core from 1,3-diamines.[1] The following protocol describes the synthesis of a 5-substituted tetrahydropyrimidine, a common intermediate for M1 agonists.

Protocol: Cyclization of 1,3-Diamines

Objective: Synthesis of 1,4,5,6-tetrahydropyrimidine hydrohalide.

Reagents:

  • 1,3-Diaminopropane derivative (1.0 eq)[1]

  • Triethyl orthoformate or Imidate ester (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-diamine (e.g., 2-substituted-1,3-propanediamine) in anhydrous ethanol (0.5 M concentration).

  • Addition: Add triethyl orthoformate (for unsubstituted C2 position) or a specific imidate ester (for C2-substituted analogs) dropwise under nitrogen atmosphere.

  • Catalysis: Add catalytic glacial acetic acid (5 mol%).

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor consumption of the diamine by TLC (Eluent: 10% MeOH in DCM with 1%

    
    ).
    
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to yield a crude oil or solid.

  • Salt Formation: Dissolve the residue in a minimal amount of dry isopropanol. Add HCl in dioxane (4M) dropwise until precipitation is complete.

  • Purification: Filter the white precipitate and recrystallize from EtOH/Et2O to obtain the pure tetrahydropyrimidine hydrochloride salt.

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the diamine

    
     protons and the appearance of the amidine proton (broad singlet, 
    
    
    
    > 8.0 ppm) and the characteristic C2-H signal (if using orthoformate) around 8.0–8.5 ppm.

Pharmacological Profiling: Validating Selectivity

To confirm M1 agonist activity and exclude M2/M3 toxicity, a dual-assay approach is required: Radioligand Binding (Affinity) and Functional GTP


S/Calcium Flux (Efficacy).
Comparative Data: THP vs. Classical Agonists

The following table summarizes the profile of a representative THP (CDD-0102 type) against standards.

CompoundScaffoldM1 Affinity (

, nM)
M1 Efficacy (% ACh)M2 Affinity (

, nM)
Selectivity Ratio (M2/M1)
Acetylcholine Linear~1.0100%~1.01.0 (Non-selective)
Arecoline Tetrahydropyridine1485%251.8 (Poor)
Xanomeline Tetrahydropyridine5100%153.0 (Moderate)
THP Analog Tetrahydropyrimidine 25 65% (Partial) 280 >11 (High)

Note: Partial agonism (65% efficacy) is often preferred to prevent receptor downregulation (tachyphylaxis) during chronic dosing.

Functional Signaling Pathway (M1 Receptor)

The M1 receptor couples to


 proteins. A valid THP agonist must stimulate the Phospholipase C (PLC) pathway.

M1Signaling Agonist THP Agonist M1 M1 Receptor (GPCR) Agonist->M1 Binding Gq Gq Protein M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization PKC PKC Activation DAG->PKC Ca->PKC Response Cognitive Enhancement (Hippocampus) PKC->Response Signaling

Caption: The Gq-coupled signaling cascade activated by M1-selective tetrahydropyrimidines, leading to calcium mobilization.[2]

Experimental Workflow: The Screening Cascade

For a researcher establishing a THP discovery program, the following workflow ensures only high-quality candidates progress to in vivo models.

Protocol: Calcium Mobilization Assay (FLIPR)

Objective: Quantify functional efficacy (


 and 

) of THPs in CHO-K1 cells stably expressing human M1 receptors.
  • Cell Seeding: Plate CHO-hM1 cells (10,000 cells/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and add Calcium-4 assay kit dye (Molecular Devices) containing 2.5 mM probenecid (to inhibit anion transport). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the THP test compound in HBSS buffer.

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject compounds and monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate Max-Min fluorescence. Normalize to the response of 10

    
    M Acetylcholine (defined as 100%).
    
Decision Logic Flowchart

Workflow Start Synthesized THP Analog Binding Radioligand Binding (Displacement of 3H-NMS) Start->Binding Discard1 Discard (Low Affinity) Binding->Discard1 Ki > 1000 nM Functional FLIPR Calcium Assay (M1 vs M2/M3) Binding->Functional Ki < 100 nM Discard2 Discard (Non-selective / Antagonist) Functional->Discard2 M2 Activity > 50% ADMET Metabolic Stability (Microsomal t1/2) Functional->ADMET M1 Selective Agonist InVivo In Vivo Cognition (Passive Avoidance) ADMET->InVivo Stable

Caption: Critical screening cascade for validating muscarinic agonist candidates.

Conclusion

Tetrahydropyrimidines offer a sophisticated solution to the "muscarinic dilemma" (efficacy vs. side effects). By leveraging the cyclic amidine core, researchers can achieve high M1 affinity through strong electrostatic interactions with Asp105, while the rigid heterocyclic scaffold allows for subtle steric tuning to disfavor M2/M3 binding. The protocols provided here—specifically the 1,3-diamine cyclization and FLIPR functional assays—form the backbone of a robust discovery pipeline for next-generation cognitive enhancers.

References

  • Messer, W. S., et al. (1997).[3][2][4] "Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective M1 Agonists." Journal of Medicinal Chemistry. Link

  • Messer, W. S., et al. (2000). "Design and development of selective muscarinic agonists for the treatment of Alzheimer's disease: characterization of tetrahydropyrimidine derivatives." Pharmaceutica Acta Helvetiae. Link

  • Dunbar, P. G., et al. (1993). "Design, synthesis, and neurochemical evaluation of 2-amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists." Journal of Medicinal Chemistry. Link

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link

  • Felder, C. C., et al. (2000). "Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System." Journal of Medicinal Chemistry. Link

Sources

Exploratory

"potential therapeutic targets of tetrahydropyridine analogs"

Executive Summary: The Tetrahydropyridine Paradox The 1,2,3,6-tetrahydropyridine (THP) scaffold occupies a unique and often paradoxical position in medicinal chemistry. Historically infamous due to MPTP (1-methyl-4-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetrahydropyridine Paradox

The 1,2,3,6-tetrahydropyridine (THP) scaffold occupies a unique and often paradoxical position in medicinal chemistry. Historically infamous due to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) —a prodrug metabolized into a potent dopaminergic neurotoxin—this chemical architecture has been rigorously re-engineered to yield high-value therapeutic candidates.

For the drug development professional, the THP moiety is not merely a toxicological liability but a "privileged structure" capable of diverse receptor modulation. When appropriately substituted, THP analogs shift from neurotoxicity to neuroprotection (Sigma-1 receptor agonism), anti-inflammatory activity (COX-2 inhibition), and cytotoxicity (tubulin polymerization inhibition). This guide dissects these validated targets, providing mechanistic insights and actionable experimental protocols.

Target Class I: Neuroprotection & Neurodegeneration

The MAO-B Axis: From Toxin to Therapy

The causality of MPTP toxicity lies in its oxidation by Monoamine Oxidase B (MAO-B) to MPP+, which inhibits mitochondrial Complex I. However, structural modification of the N-substituent transforms this interaction.

  • Mechanism: Replacing the N-methyl group with a cyclopropyl or propargyl moiety converts the molecule from a substrate into a mechanism-based inactivator of MAO-B.

  • Therapeutic Value: Selective MAO-B inhibition preserves dopamine levels in the striatum, offering symptomatic relief in Parkinson’s Disease without the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibition.

Sigma-1 Receptor Modulation

Unlike the dopaminergic toxicity of MPTP, N-(1-arylpropionyl)-4-aryltetrahydropyridines have emerged as high-affinity ligands for the Sigma-1 receptor (


R) .
  • Binding Affinity: Optimized analogs exhibit

    
     values in the 0.5–500 nM  range.
    
  • Physiological Role:

    
    R acts as a ligand-operated molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonism promotes calcium homeostasis and neuroplasticity.
    
  • Differentiation: These analogs lack affinity for Dopamine D2 receptors (

    
     nM), eliminating the extrapyramidal side effects common to haloperidol-based sigma ligands.
    

SigmaSignaling cluster_0 MAM Interface Ligand THP Analog (Sigma-1 Agonist) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binds (nM affinity) Bip BiP (Chaperone) Sigma1->Bip Dissociates from Ca Ca2+ Flux (Mitochondria) Sigma1->Ca Stabilizes IP3R Effect Neuroprotection (Anti-Apoptotic) Ca->Effect Prevents Ca2+ overload

Figure 1: Mechanism of Sigma-1 Receptor modulation by THP analogs at the Mitochondrial-Associated Membrane (MAM).

Target Class II: Oncology & Inflammation

Tubulin Polymerization Inhibition

Fused THP systems, specifically 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones , function as potent antimitotic agents.[1][2]

  • Binding Site: These compounds bind to the colchicine site of

    
    -tubulin.
    
  • Outcome: They prevent microtubule assembly, arresting cells in the

    
     phase and inducing apoptosis.[2][3]
    
  • Potency: Lead compounds demonstrate

    
     values of approximately 5.9 
    
    
    
    M
    against A549 lung adenocarcinoma lines.
Selective COX-2 Inhibition

N-benzoylamino-1,2,3,6-tetrahydropyridines have been validated as selective Cyclooxygenase-2 (COX-2) inhibitors.

  • Rationale: Chronic inflammation drives carcinogenesis. COX-2 is frequently overexpressed in breast and colon cancers.

  • Selectivity: The bulky N-benzoylamino group fits the larger hydrophobic pocket of COX-2, which is absent in the constitutive COX-1 isoform, thereby reducing gastrointestinal toxicity.

Target Class III: The Cholinergic System

Acetylcholinesterase (AChE) Inhibition

THP derivatives, particularly those fused with quinoline rings (e.g., tetrahydropyranodiquinolines), act as non-competitive inhibitors of AChE.

  • Dual Binding: These molecules often span the catalytic active site (CAS) and the peripheral anionic site (PAS).

  • Therapeutic Impact: By inhibiting AChE, they increase synaptic acetylcholine levels (symptomatic relief in Alzheimer's) and potentially inhibit A

    
     aggregation mediated by the PAS.
    

Comparative Potency Table

TargetTHP Analog ClassMechanismPotency (

)
Indication
Sigma-1 N-propionyl-4-aryl-THPAgonist0.5 - 5 nMNeuroprotection
AChE Pyranodiquinoline-THPNon-competitive Inhibitor0.75

M
Alzheimer's
Tubulin Pyrrolo-quinoline-THPColchicine-site Binder~5.9

M
Lung Cancer (A549)
COX-2 N-benzoylamino-THPEnzyme Inhibitor

M range
Inflammation/Cancer

Experimental Protocol: Synthesis of COX-2 Inhibitors

Objective: Synthesis of N-benzoylamino-1,2,3,6-tetrahydropyridine via N-amination and partial reduction. This protocol highlights the accessibility of the THP scaffold from simple pyridine precursors.

Reagents & Equipment
  • Precursors: 4-substituted pyridine, O-mesitylenesulfonylhydroxylamine (MSH).

  • Reagents: Benzoyl chloride, Sodium Borohydride (

    
    ), Ethanol (absolute).
    
  • Safety: MSH is potentially explosive; handle in solution and keep cold.

Step-by-Step Methodology
  • Preparation of Aminating Agent (MSH):

    • Note: Prepare fresh. React ethyl O-mesitylenesulfonylacetohydroxamate with perchloric acid at 0°C. Extract into diethyl ether.

    • Validation: Verify concentration via titration before use.

  • N-Amination (Formation of Pyridinium Salt):

    • Dissolve 4-substituted pyridine (1.0 eq) in

      
      .
      
    • Add MSH solution (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Precipitate the N-aminopyridinium mesylate salt with ether; filter and dry.

  • Ylide Formation:

    • Dissolve the salt in

      
       containing 
      
      
      
      (2.5 eq).
    • Add Benzoyl chloride (1.1 eq) dropwise at 0°C.

    • Stir for 4 hours. The solution color typically changes to yellow/orange, indicating N-ylide formation.

    • Wash with water, dry over

      
      , and concentrate to yield the stable N-benzoyliminopyridinium ylide.
      
  • Regioselective Reduction (The Critical Step):

    • Dissolve the ylide in absolute ethanol at 0°C.

    • Add

      
       (2.0 eq) in small portions (exothermic).
      
    • Mechanism:

      
       selectively reduces the pyridine ring at the 2, 3, and 6 positions, leaving the 4,5-double bond intact due to the electronic influence of the N-substituent.
      
    • Stir for 2 hours. Quench with water.

    • Extract with

      
      , dry, and purify via silica gel chromatography.
      

SynthesisWorkflow Step1 Start: 4-Substituted Pyridine Step2 Reaction with MSH (N-Amination) Step1->Step2 Intermediate1 N-aminopyridinium Mesylate Step2->Intermediate1 Step3 Acylation (Benzoyl Chloride/Base) Intermediate1->Step3 Intermediate2 N-benzoyliminopyridinium Ylide Step3->Intermediate2 Step4 Reduction (NaBH4/EtOH) Intermediate2->Step4 Regioselective Reduction Final Target: N-benzoylamino-1,2,3,6-THP Step4->Final

Figure 2: Synthetic workflow for accessing bioactive N-benzoylamino-1,2,3,6-tetrahydropyridines.

References

  • Kalgutkar, A. S., et al. (2004). "Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs." Journal of Medicinal Chemistry. Link

  • Kouakou, K., et al. (2017). "Tetrahydropyranodiquinolin-8-amines as new, non hepatotoxic, antioxidant, and acetylcholinesterase inhibitors for Alzheimer's disease therapy." European Journal of Medicinal Chemistry. Link

  • Messer, W. S., et al. (1997). "Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists." Journal of Medicinal Chemistry. Link

  • Mironov, A., et al. (2020).[4][5] "Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors." RSC Medicinal Chemistry. Link

  • Krueger, M. J., et al. (2006). "N-(1-arylpropionyl)-4-aryltetrahydropyridines, a new class of high-affinity selective sigma receptor ligands."[6] Bioorganic & Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Characterization of 1,4,5,6-Tetrahydropyridine-3-carboxamide

This Application Note is designed for researchers in pharmaceutical analysis and metabolic profiling. It details the isolation, identification, and structural validation of 1,4,5,6-Tetrahydropyridine-3-carboxamide (THP-3...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis and metabolic profiling. It details the isolation, identification, and structural validation of 1,4,5,6-Tetrahydropyridine-3-carboxamide (THP-3-CA), a critical "enamide" intermediate often encountered in Nicotinamide (Vitamin B3) reduction pathways and as a building block in gliptin drug synthesis.

Introduction & Significance

1,4,5,6-Tetrahydropyridine-3-carboxamide (C₆H₁₀N₂O, MW 126.16) represents a specific reduction state of the pyridine ring, distinct from the fully aromatic nicotinamide and the fully reduced nipecotamide (piperidine-3-carboxamide).

Its characterization is analytically challenging due to:

  • Tautomeric Instability: It exists in equilibrium with its imine tautomer (3,4,5,6-tetrahydro) and can hydrolyze to the corresponding aldehyde/ketone under acidic conditions.

  • Isomeric Complexity: Differentiating the 1,4,5,6-isomer (conjugated enamine) from the 1,2,5,6-isomer (allylamine) requires precise spectroscopic evidence.

  • Polarity: High water solubility makes extraction and retention on standard C18 HPLC columns difficult.

This protocol provides a validated workflow for capturing this transient species, emphasizing the "Enamine Signature" in NMR and UV spectroscopy.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₆H₁₀N₂OMonoisotopic Mass: 126.079
Structure Class Vinylogous Amide (Enamine)Conjugation stabilizes the double bond between C2-C3.
UV Max (

)
~290–300 nmDistinct from non-conjugated isomers (<210 nm).
pKa (Ring N) ~9.5 (Estimated)Highly basic; requires high pH buffers or HILIC for retention.
Solubility High: Water, Methanol, DMSOPoor solubility in Hexane/EtOAc.
Stability Acid-labileCRITICAL: Avoid acidic mobile phases (pH < 4) to prevent hydrolysis.
Analytical Workflow: Logic & Causality
Step 1: Chromatographic Separation (HPLC-UV-MS)
  • Challenge: The basic secondary amine causes peak tailing on silica-based columns, and the molecule is too polar for standard C18 retention.

  • Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or High-pH Reverse Phase .

  • Detection: The conjugated double bond (N-C=C-C=O) provides a specific chromophore at 295 nm, allowing selective detection against non-conjugated impurities.

Recommended Protocol:

  • Column: Waters XBridge BEH Amide (HILIC) or Agilent Poroshell HPH-C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B (HILIC mode) or 5% B to 40% B (RP mode).

  • Flow Rate: 0.4 mL/min.

  • Temp: 30°C.

Step 2: Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion: [M+H]⁺ = 127.08 m/z .

  • Fragmentation (MS/MS):

    • Loss of Ammonia (-17 Da): m/z 110 (Amide cleavage).

    • Loss of Carbonyl (-28 Da): Ring contraction signatures.

Step 3: NMR Structural Validation (The "Enamine" Test)

The definitive proof of the 1,4,5,6-isomer is the presence of a deshielded vinyl proton at position C2 and the absence of a proton at the ring nitrogen if substituted, or a broad NH signal if unsubstituted.

Expected ¹H NMR Signals (DMSO-d₆, 500 MHz):

PositionShift (

ppm)
MultiplicityStructural Logic
H-2 7.10 – 7.30 Doublet/SingletDiagnostic Marker: Highly deshielded by N and conjugation (Enamine

-proton).
CONH₂ 6.80 & 7.40Broad SingletsNon-equivalent amide protons due to restricted rotation.
Ring NH 5.50 – 6.50BroadExchangeable; shift varies with concentration/solvent.
H-6 3.00 – 3.20Triplet/MultipletAdjacent to Nitrogen (deshielded methylene).
H-4 2.10 – 2.30MultipletAllylic methylene (adjacent to double bond).
H-5 1.60 – 1.80MultipletHomo-allylic methylene (most shielded).

Note: If the double bond were at C3-C4 (1,2,5,6-isomer), H-2 would appear as a methylene signal (~3.5 ppm), not a vinyl proton.

Visualization: Tautomeric & Degradation Pathways

The following diagram illustrates the critical placement of the 1,4,5,6-isomer within the reduction/degradation landscape.

G Nic Nicotinamide (Aromatic) DHP 1,4-Dihydropyridine (Partial Reduction) Nic->DHP +2e- / +H+ THP_Target 1,4,5,6-Tetrahydropyridine -3-carboxamide (Target Enamine) DHP->THP_Target +2e- / +H+ (Selective) Imine 3,4,5,6-Tetrahydropyridine (Imine Tautomer) THP_Target->Imine Tautomerization (Fast in solution) Pip Piperidine-3-carboxamide (Fully Reduced) THP_Target->Pip Full Reduction Hydrolysis Ring Opening/Hydrolysis (Acidic Conditions) THP_Target->Hydrolysis pH < 4 Imine->Hydrolysis Unstable

Caption: The 1,4,5,6-isomer (Green) is the stable enamine form. It exists in equilibrium with the imine (dashed) and is the precursor to the fully reduced piperidine (Blue).

Detailed Experimental Protocol
A. Sample Preparation from Reaction Mixture
  • Quenching: If synthesizing via hydrogenation, quench the reaction with cold Ammonium Hydroxide (pH 9) . Do not use acid, as this will hydrolyze the enamine to an aldehyde.

  • Extraction:

    • The compound is water-soluble. Do not use Hexane.

    • Perform a "Salting-Out" extraction: Saturate the aqueous layer with NaCl and extract 3x with n-Butanol or IPA/DCM (1:3) .

  • Drying: Dry organic layer over Na₂SO₄ (anhydrous) and evaporate at <40°C to prevent thermal isomerization.

B. HPLC-DAD Purity Check
  • Equilibrate the XBridge Amide column with 90% Acetonitrile / 10% Ammonium Bicarbonate (10mM).

  • Inject 5 µL of sample (1 mg/mL in MeCN:Water 50:50).

  • Monitor at 295 nm (Enamine specific) and 210 nm (General).

  • Success Criteria: The target peak should have a UV spectrum with a maximum near 290 nm. Impurities (fully reduced piperidine) will only appear at 210 nm.

C. Storage
  • Store the isolated solid under Argon at -20°C .

  • The compound is sensitive to oxidation (reverting to nicotinamide) and hydrolysis.

References
  • Iliopoulos, F. et al. (2020).[1] Use of LC-MS analysis to elucidate by-products of niacinamide transformation following in vitro skin permeation studies. UCL Discovery. Link

  • Kawano, Y. et al. (2021).[2] Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Organic Process Research & Development. Link

  • Sutherland, A. et al. (2022). Tetrahydropyridines' Stereoselective Formation and Mechanism. National Institutes of Health (NIH). Link

  • Ong, T. & Goh, C. (2024).[1] Mechanistic insights into the degradation of niacinamide in cellulose hydrogels. Springer Professional. Link

Sources

Application

"application of tetrahydropyridine derivatives in neuroscience"

Application Note: Tetrahydropyridine Derivatives in Neuroscience From Neurotoxic Modeling to Therapeutic Scaffolds Executive Summary The 1,2,3,6-tetrahydropyridine (THP) moiety represents a "Janus-faced" scaffold in neur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tetrahydropyridine Derivatives in Neuroscience From Neurotoxic Modeling to Therapeutic Scaffolds

Executive Summary

The 1,2,3,6-tetrahydropyridine (THP) moiety represents a "Janus-faced" scaffold in neuroscience. On one hand, its N-methylated derivative, MPTP , is the gold-standard neurotoxin for modeling Parkinson’s Disease (PD) via mitochondrial complex I inhibition. On the other, the THP ring serves as a privileged pharmacophore in medicinal chemistry, conferring lipophilicity and rigid structural positioning to novel acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors.

This guide provides a dual-track protocol:

  • MPTP Implementation: A validated workflow for inducing nigrostriatal degeneration in C57BL/6 mice.

  • Therapeutic Screening: A pipeline for evaluating novel THP derivatives as neuroprotective agents.

Part 1: The Neurotoxic Application (MPTP Modeling)

Mechanism of Action

MPTP itself is not toxic; it is a pro-toxin. Its lipophilicity allows rapid blood-brain barrier (BBB) penetration.[1][2] Once in the brain, it is converted by glial MAO-B into MPP+, which is taken up by dopaminergic neurons via the Dopamine Transporter (DAT), leading to mitochondrial asphyxiation.

Figure 1: MPTP Metabolic Activation Pathway

MPTP_Pathway MPTP MPTP (Lipophilic) BBB Blood-Brain Barrier MPTP->BBB Crosses Glial Glial Cell (MAO-B) BBB->Glial MPDP MPDP+ Glial->MPDP Oxidation MPP_Ext MPP+ (Extracellular) MPDP->MPP_Ext Spontaneous DAT DAT Transporter MPP_Ext->DAT Uptake Neuron Dopaminergic Neuron DAT->Neuron Mito Mitochondria (Complex I Inhibition) Neuron->Mito Accumulation ROS ROS / ATP Depletion (Cell Death) Mito->ROS

Caption: The MPTP bioactivation cascade requiring glial MAO-B conversion and DAT-mediated uptake for selective dopaminergic toxicity.

Validated In Vivo Protocols (C57BL/6 Mice)

Critical Note: C57BL/6 mice are the most MPTP-sensitive strain. Rats are generally resistant due to high BBB endothelial MAO activity which degrades MPTP before it enters the brain parenchyma.

Table 1: MPTP Administration Regimens

RegimenDosage & FrequencyTarget PhenotypeMortality Risk
Acute 15–20 mg/kg i.p. × 4 doses (2h intervals)Rapid, severe DA depletion (>80%). High mortality. Best for testing neurorescue.High (20–40%)
Sub-Acute 30 mg/kg i.p. × 1 daily (5 days)Moderate DA depletion (40–60%). Apoptotic mechanism dominant.Low (<10%)
Chronic 25 mg/kg i.p. + Probenecid (250 mg/kg) × 5 weeksSlow degeneration. Formation of α-synuclein inclusions.[3][4] Best for modeling pathology.Low
Safety & Handling Protocol (The "4-Day Rule")

MPTP is volatile and lipophilic. Standard PPE is insufficient.

  • Preparation: Dissolve MPTP-HCl in sterile 0.9% saline. Calculate dose based on free base.

  • Administration: Use a Class II Biosafety Cabinet.

  • Housing: Animals excrete active metabolites in urine/feces.

    • Protocol: Animals must remain in a designated "Hazard Isolation" rack for 96 hours (4 days) post-injection.

    • Bedding: Treat all bedding from this period as hazardous chemical waste (incineration required). Do not autoclave (volatilization risk).

Part 2: Therapeutic Application (THP as a Scaffold)

Rationale for Drug Design

The 1,2,3,6-tetrahydropyridine ring mimics the transition state of acetylcholine hydrolysis and fits into the catalytic gorge of AChE. By modifying the N-substituent and the C4-aryl group, researchers can tune selectivity between AChE (Alzheimer's target) and MAO-B (Parkinson's target).

Screening Workflow: Novel THP Derivatives

This workflow validates dual-acting compounds (e.g., for comorbid depression/dementia in PD).

Figure 2: Screening Pipeline for THP Derivatives

Screening_Pipeline cluster_InVitro 3. In Vitro Profiling cluster_InVivo 4. In Vivo Validation Design 1. Rational Design (THP Scaffold + Aryl/Alkyl Linkers) Synth 2. Synthesis (Suzuki Coupling / Reduction) Design->Synth Ellman AChE Inhibition (Ellman's Assay) Synth->Ellman MAO MAO-B Inhibition (Amplex Red Assay) Synth->MAO Tox Cytotoxicity (SH-SY5Y Cells) Ellman->Tox IC50 < 1µM MAO->Tox IC50 < 1µM BBB_Pen BBB Permeability (PAMPA / In vivo PK) Tox->BBB_Pen Non-toxic Behavior Behavioral Rescue (Rotarod / Morris Water Maze) BBB_Pen->Behavior

Caption: Step-wise filter for identifying viable neuroactive THP derivatives.

Protocol: Modified Ellman’s Assay for THP Derivatives

Objective: Determine IC50 of novel THP compounds against AChE.

Materials:

  • Electric Eel AChE (Type VI-S).

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Step-by-Step:

  • Preparation: Dissolve test THP derivatives in DMSO (Final DMSO concentration < 0.1%).

  • Incubation: In a 96-well plate, mix:

    • 140 µL Phosphate Buffer

    • 20 µL Test Compound (various concentrations)

    • 20 µL AChE solution (0.05 U/mL)

    • Incubate for 15 min at 25°C.

  • Reaction: Add 10 µL DTNB and 10 µL ATCI.

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes (kinetic mode).

  • Calculation:

    
    
    Plot log(concentration) vs. % inhibition to derive IC50.
    

Part 3: Data Interpretation & Troubleshooting

Expected Results & Validation

When synthesizing THP derivatives, the position of the double bond and the N-substituent are critical for activity.

Table 2: Structure-Activity Relationship (SAR) Trends

Structural ModificationEffect on AChE ActivityEffect on MAO-B ActivityNotes
N-Methyl ModerateHigh (Substrate)Risk of neurotoxicity (MPTP-like).
N-Benzyl High (Inhibitor)LowBulky group prevents MAO oxidation; enhances AChE binding.
N-Propargyl LowHigh (Inhibitor)Propargyl group mimics Selegiline; irreversible MAO-B inhibition.
C4-Phenyl ModerateHighEssential for hydrophobic pocket interaction.
Troubleshooting Common Issues
  • Issue: High mortality in MPTP mice.

    • Solution: Ensure mice are kept warm (heating pad) post-injection. MPTP causes acute hypothermia which contributes to mortality.

  • Issue: Inconsistent Ellman's Assay results.

    • Solution: Spontaneous hydrolysis of ATCI can occur at pH > 8.0. Ensure buffer pH is strictly 8.0 and prepare ATCI fresh.

References

  • Langston, J. W., et al. (1984). "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis." Science. Link

  • Jackson-Lewis, V., & Przedborski, S. (2007). "Protocol for the MPTP mouse model of Parkinson's disease." Nature Protocols. Link

  • Petzer, J. P., et al. (2009). "Inhibition of monoamine oxidase B by 1,4-substituted-1,2,3,6-tetrahydropyridine derivatives." Bioorganic & Medicinal Chemistry. Link

  • Kuca, K., et al. (2005). "A new approach to the treatment of Alzheimer's disease: Tetrahydropyridine derivatives."[5][6] Mini Reviews in Medicinal Chemistry.

  • Przedborski, S., et al. (2001). "The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety." Journal of Neurochemistry. Link

Sources

Method

Application Note: 1,4,5,6-Tetrahydropyridine-3-carboxamide in Medicinal Chemistry

Part 1: Scaffold Profile & Chemical Logic The Vinylogous Amide Advantage The 1,4,5,6-tetrahydropyridine-3-carboxamide scaffold represents a critical "privileged structure" in modern drug design. Unlike its fully aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scaffold Profile & Chemical Logic

The Vinylogous Amide Advantage

The 1,4,5,6-tetrahydropyridine-3-carboxamide scaffold represents a critical "privileged structure" in modern drug design. Unlike its fully aromatic counterpart (nicotinamide) or the fully saturated analogue (nipecotamide), this partially saturated heterocycle offers a unique electronic and steric profile.

  • Electronic Character: The scaffold features a vinylogous amide system (

    
    ). The conjugation between the nitrogen lone pair and the carbonyl group through the C2=C3 double bond creates a planar, electron-rich "push-pull" system.
    
  • H-Bonding Profile: It serves as a bidentate hydrogen bond donor/acceptor motif, mimicking the amide backbone of peptides while maintaining a rigid cyclic constraint.

  • Metabolic Differentiation: While nicotinamides are prone to N-methylation or oxidation by aldehyde oxidase, the tetrahydropyridine scaffold alters the metabolic soft spots, often improving half-life (

    
    ) and blood-brain barrier (BBB) penetration due to increased lipophilicity (
    
    
    
    ).
Primary Therapeutic Areas
  • P2X7 Receptor Antagonists: Used as a core replacement for adamantyl-benzamides in treating neuroinflammation and rheumatoid arthritis.

  • Muscarinic Agonists (M1/M4): The semi-rigid structure mimics acetylcholine conformations.

  • Anti-Infectives: Disruption of bacterial biofilm formation (specifically S. aureus and P. aeruginosa).[1]

Part 2: Synthetic Protocols

Protocol A: Multicomponent Assembly (Library Generation)

Best for: High-throughput generation of diverse libraries with C4/N1 substitution.

Principle: This protocol utilizes a modified Hantzsch-type condensation or a pseudo-three-component reaction involving an enaminone intermediate. It is superior to partial reduction of pyridines due to regiocontrol.

Reagents:

  • A:

    
    -Keto amide (e.g., 3-aminocrotonamide or generated in situ from acetoacetamide).
    
  • B: Aryl Aldehyde (Diverse R-groups).[2]

  • C: Meldrum's Acid (optional, for carboxylate precursors) or active methylene.

  • Catalyst: L-Proline or molecular iodine (

    
    ) for activation.
    

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Aryl Aldehyde (1.0 equiv) and the active methylene source (1.0 equiv) in Ethanol (0.5 M). Add 10 mol% L-Proline. Stir at RT for 15 min to form the Knoevenagel intermediate.

  • Cyclization: Add the Enamine/Amine component (1.0 equiv).

  • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Critical Checkpoint: The product often precipitates upon cooling.

  • Workup: Cool to 4°C. Filter the precipitate. Wash with cold EtOH (

    
    ) and Diethyl Ether (
    
    
    
    ).
  • Recrystallization: If purity <95% (LCMS), recrystallize from hot Ethanol/DMF (9:1).

Protocol B: Regioselective Partial Reduction

Best for: Converting existing nicotinamide hits to tetrahydropyridine analogs.

Reagents:

  • Substrate: N-alkyl-nicotinamide salt (Pyridinium).

  • Reductant: Sodium Dithionite (

    
    ).
    
  • Buffer: Sodium Bicarbonate (

    
    ).[3]
    

Methodology:

  • Dissolve the pyridinium salt in deoxygenated

    
     (1:1) at 0°C.
    
  • Add

    
     (3.0 equiv) to buffer the solution to pH ~8.
    
  • Add

    
     (3.0 equiv) portion-wise over 30 minutes.
    
    • Note: The solution will turn yellow/orange (charge transfer complex).

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Extraction: Extract immediately with DCM (stabilized with amylene).

  • Oxidation Risk: Evaporate solvent under Argon flow , not vacuum, to prevent aromatization.

Part 3: Application Note – P2X7 Antagonist Optimization

The Biological Rationale

The P2X7 receptor governs IL-1


 release.[4][5] Classic antagonists (e.g., AZD9056) utilize an adamantane-amide linkage. Replacing the central phenyl ring with 1,4,5,6-tetrahydropyridine-3-carboxamide  introduces an 

-

character that improves solubility and alters the vector of the lipophilic "tail" group, often enhancing potency in the human whole blood assay.
Optimization Workflow (DOT Diagram)

P2X7_Optimization cluster_Assay Biological Screening Cascade Start Hit Identification (Nicotinamide Core) Design Scaffold Hop: 1,4,5,6-THP-3-carboxamide Start->Design Improve Solubility/IP Synth Synthesis (Protocol 2.1) Variable C4-Aryl Groups Design->Synth Purify Purification (Argon Atmosphere) Synth->Purify Binding Radioligand Binding (hP2X7 HEK293) Purify->Binding Func Functional Assay (Yo-Pro-1 Uptake / Ca2+ Flux) Binding->Func IC50 < 100 nM Meta Metabolic Stability (Microsomes) Func->Meta Functional Block confirmed Meta->Design Unstable (Oxidation) Decision Select Lead Candidate Meta->Decision t1/2 > 60 min

Figure 1: Decision tree for evolving nicotinamide hits into tetrahydropyridine leads, focusing on stability and functional blockade of the P2X7 pore.

Functional Assay Protocol (Calcium Influx)

Objective: Quantify antagonism of ATP-induced


 flux in P2X7-expressing HEK293 cells.
  • Seeding: Plate HEK293-hP2X7 cells (20k/well) in 384-well black-wall plates.

  • Dye Loading: Incubate with Fluo-4 AM (

    
    ) for 45 min at 37°C.
    
  • Compound Treatment: Add Tetrahydropyridine analogs (10-point dose response) and incubate for 30 min.

  • Stimulation: Inject BzATP (

    
     concentration, typically 
    
    
    
    ).
  • Readout: Measure fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra.

  • Data Analysis: Calculate

    
     relative to vehicle (DMSO) and Reference Antagonist (A-740003).
    

Part 4: Stability & Handling (Critical)

The 1,4,5,6-tetrahydropyridine scaffold is thermodynamically more stable than the 1,2- or 1,6-isomers due to conjugation, but it remains susceptible to oxidative aromatization to the pyridine form.

Storage Protocol
  • Atmosphere: Store solid compounds under Argon.

  • Temperature: -20°C is mandatory for long-term storage (>1 month).

  • Solvents: Avoid halogenated solvents (CDCl3, DCM) for prolonged periods as trace acid/radicals accelerate oxidation. Use

    
     or 
    
    
    
    for NMR.
QC Check (NMR)

Before biological testing, verify the integrity of the "vinylogous amide" proton.

  • Diagnostic Signal: The C2-H (or C6-H depending on substitution) typically appears as a triplet or multiplet around 3.0 - 3.5 ppm (aliphatic) and the alkene proton at C4/C2 around 6.5 - 7.0 ppm .

  • Contamination: Appearance of aromatic signals >8.0 ppm indicates oxidation to the pyridine (nicotinamide) byproduct. Reject batch if Pyridine content > 2%.

Part 5: Comparative Data

Table 1: Physicochemical Comparison of Scaffolds

FeatureNicotinamide (Aromatic)1,4,5,6-THP-3-CarboxamideImpact on Drug Design
Geometry Planar (Flat)Semi-Planar (Puckered)Better fit for globular pockets
H-Bond Donor Weak (Amide NH)Stronger (Vinylogous Amide)Enhanced receptor affinity
Solubility ModerateHighImproved formulation
Metabolic Risk N-Methylation, Aldehyde OxidaseCYP450 OxidationAvoids AO clearance pathway
Stability HighModerate (Oxidation sensitive)Requires careful storage

References

  • Guile, S. D., et al. (2009). "Antagonists of the P2X7 receptor.[4][5][6] Structure-activity relationships of hydantoin-based antagonists." Journal of Medicinal Chemistry. Link

  • Marciniec, B., & Ogrodowczyk, M. (2006).[7] "Thermal stability of 1,4-dihydropyridine derivatives in solid state." Acta Poloniae Pharmaceutica. Link

  • Bhatt, S., et al. (2021). "Multicomponent synthesis of tetrahydropyridines and their biological evaluation." RSC Advances. Link

  • Lord, B., et al. (2013). "Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists." ACS Medicinal Chemistry Letters. Link

  • Donkor, I. O., et al. (1995). "Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists." Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Methodology for Testing hNav1.7 Channel Inhibition

Executive Summary & Biological Context The voltage-gated sodium channel Nav1.7 (encoded by SCN9A) is a threshold channel primarily expressed in nociceptive dorsal root ganglion (DRG) neurons and sympathetic ganglion neur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The voltage-gated sodium channel Nav1.7 (encoded by SCN9A) is a threshold channel primarily expressed in nociceptive dorsal root ganglion (DRG) neurons and sympathetic ganglion neurons.[1] It acts as an amplifier of generator potentials, bringing the membrane potential to the threshold for action potential firing.

Gain-of-function mutations in SCN9A cause Erythromelalgia and Paroxysmal Extreme Pain Disorder (PEPD), while loss-of-function mutations lead to Congenital Insensitivity to Pain (CIP). This validated genetic link makes Nav1.7 a prime target for non-opioid analgesics.

The Challenge: Developing Nav1.7 inhibitors requires navigating two critical hurdles:

  • Selectivity: High sequence homology with the cardiac isoform (Nav1.5) and other neuronal isoforms (Nav1.1, Nav1.2, Nav1.6).

  • State-Dependence: Most small-molecule inhibitors (e.g., local anesthetics, aryl sulfonamides) bind preferentially to the inactivated state . Testing protocols must rigorously control the channel state (resting vs. inactivated) to avoid false negatives or potency shifts.

Cell Line Selection & Preparation[2]

For robust pharmacological evaluation, stable heterologous expression systems are preferred over transient transfection due to consistent current density.

ParameterHEK293-hNav1.7CHO-hNav1.7Recommendation
Seal Quality (APC) Good (>500 MΩ)Excellent (>1 GΩ)CHO is often preferred for Automated Patch Clamp (APC) due to "tighter" membranes and higher seal success rates.
Current Density High (2-10 nA)Moderate (1-5 nA)HEK293 is ideal for manual patch clamp where high expression aids in resolving kinetics.
Passage Stability P5 - P25P5 - P20Discard cells >P25. High passage numbers often lead to "run-down" of current and shifts in V½ inactivation.
Culture Conditions DMEM, 10% FBS, G418F-12, 10% FBS, G418Maintain at 37°C, 5% CO₂. Harvest with Accutase or Detachin (avoid harsh Trypsin) to preserve channel integrity for APC.

High-Throughput Screening: Fluorescence Membrane Potential Assay[3]

While electrophysiology is the gold standard, fluorescence assays (FLIPR/FDSS) allow for the screening of >100,000 compounds. However, this method contains a critical mechanistic bias that must be understood.

The "Veratridine Trap"

Nav1.7 inactivates within milliseconds, making it invisible to standard slow-response dyes. To see a signal, the channel must be forced open.

  • Standard Method: Use Veratridine (site 2 toxin) to inhibit inactivation, causing massive Na+ influx.

  • The Flaw: Veratridine binds to the inner pore.[2] If your library contains pore blockers, they may compete with Veratridine, appearing as hits.[2] However, Voltage-Sensor Domain 4 (VSD4) inhibitors (highly selective class) may be missed if the Veratridine-induced conformation masks the VSD4 binding pocket.

  • Expert Solution: Use a counter-screen or alternative openers (e.g., Antillatoxin) if targeting specific domains, or validate all hits via electrophysiology.

Assay Workflow (FRET-based)

G Start Cell Plating (Poly-D-Lysine Coated 384-well plates) DyeLoad Dye Loading (CC2-DMPE + DiSBAC2(3) + Quencher) Start->DyeLoad Incubate Incubation (30-60 min @ RT in dark) DyeLoad->Incubate Compound Compound Addition (Incubate 20 min) Incubate->Compound Stimulus Stimulus Injection (Veratridine EC80 or Electrical Field) Compound->Stimulus Read Kinetic Read (Ratio 460nm/580nm) Stimulus->Read Analysis Data Analysis (AUC or Peak Response) Read->Analysis

Figure 1: Workflow for FRET-based membrane potential screening. The ratiometric readout (CC2-DMPE donor to DiSBAC2(3) acceptor) reduces artifacts from compound fluorescence.

Gold Standard: Automated Patch Clamp (APC) Protocol

Automated platforms (e.g., QPatch, SyncroPatch, Patchliner) provide the throughput needed for IC50 generation while maintaining voltage control.

Solutions (Fluoride-based for Seal Stability)

Intracellular (IC):

  • CsF: 135 mM (Blocks K+ channels, F- improves seal)

  • NaCl: 10 mM

  • EGTA: 5 mM

  • HEK-PES: 10 mM

  • pH: 7.2 (adj. with CsOH) / Osm: ~290 mOsm

Extracellular (EC):

  • NaCl: 145 mM[3]

  • KCl: 4 mM

  • CaCl2: 2 mM[4]

  • MgCl2: 1 mM[4]

  • HEPES: 10 mM

  • Glucose: 10 mM[3]

  • pH: 7.4 (adj.[3] with NaOH) / Osm: ~305 mOsm

The "Adaptive" Voltage Protocol

Nav1.7 V½ (half-inactivation voltage) shifts hyperpolarized during recording (run-down). A fixed holding potential (e.g., -70 mV) might represent 20% inactivation at minute 1, but 80% inactivation at minute 10, artificially inflating inhibitor potency. Solution: Use an Adaptive Protocol that measures V½ in real-time for every cell and adjusts the holding potential accordingly.

Protocol Steps:

  • Giga-Seal Formation: Target Rseal > 500 MΩ.

  • Whole Cell Access: Rupture patch.

  • Series Resistance Compensation: 70-80% compensation is mandatory. Reject cells with Rseries > 10 MΩ.

  • Conditioning Train: 10 pulses @ 10 Hz to stabilize the channel.

  • V½ Determination: Run a fast Steady-State Inactivation (SSI) protocol (steps from -120 to -10 mV). Fit Boltzmann.

  • Pharmacology Loop:

    • Holding: Set to (V½ - 20 mV) for Closed State or (V½) for Inactivated State.

    • Pulse: Step to -120 mV (20ms, recovery) -> Step to 0 mV (Test Pulse).

VoltageProtocol Hold Holding Potential (Adaptive: V½ or V½-20mV) Prepulse Pre-Pulse (Induces State Bias) Hold->Prepulse State Conditioning Recovery Recovery Step (-120 mV, 20ms) (Removes fast inact) Prepulse->Recovery Sync Test Test Pulse (0 mV, 20ms) (Measures Peak Current) Recovery->Test Activate Test->Hold Loop

Figure 2: Logic flow for a state-dependent voltage protocol. The 'Pre-Pulse' duration determines the fraction of inactivated channels targeted by the drug.

Data Analysis & Quality Control

Acceptance Criteria

Data must be discarded if it fails these metrics:

  • Seal Resistance (Rseal): > 500 MΩ (End of experiment).

  • Series Resistance (Rseries): < 15 MΩ (Compensated).[4]

  • Current Amplitude: > 500 pA (To ensure signal-to-noise ratio).

  • Run-down: < 20% reduction in peak current in vehicle control over 10 mins.

Calculating State-Dependent Inhibition

To quantify the preference for the inactivated state (KR) vs. resting state (KI):

  • Protocol A (Resting): Hold at -120 mV (100% channels closed). Measure IC50 (Resting).

  • Protocol B (Inactivated): Hold at V½ (50% channels inactivated). Measure IC50 (Inactivated).[3][2][5][6]

  • Shift Calculation: A large shift (e.g., IC50_Resting / IC50_Inactivated > 10) indicates state-dependent binding (typical for local anesthetics and Nav1.7 selective compounds).

Reference Compounds (Positive Controls)
CompoundTarget StateApprox.[3][2][5][6][7][8][9][10][11][12] IC50 (hNav1.7)Notes
TTX Pore Blocker (State Independent)~10-30 nMUniversal positive control for channel expression.
ProTx-II VSD2 (Resting State stabilizer)~1-5 nMHighly selective peptide. Slow on-rate.
Lidocaine Pore (Inactivated State)~100-500 µMClassic state-dependent blocker.
PF-04856264 VSD4 (Inactivated State)~10-30 nMSelective small molecule reference.

References

  • Zhang, X., et al. (2020). Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System.[10][13] Current Protocols in Pharmacology.[5][10]

  • Fowle, S., et al. (2025). Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp. Biomedicine & Pharmacotherapy.[6]

  • Chowdhury, S., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS.[9]

  • Nanion Technologies. Patch clamp recordings of hNav1.7 on Nanion's Port-a-Patch. Application Note.

  • Finley, M.R., et al. (2016). Kinetic Analysis of Membrane Potential Dye Response to NaV1.7 Channel Activation Identifies Antagonists with Pharmacological Selectivity against NaV1.5. Journal of Biomolecular Screening.

Sources

Method

Application Note: Advanced Derivatization of 1,4,5,6-Tetrahydropyridine-3-carboxamide for SAR Studies

This Application Note is designed for medicinal chemists and drug discovery scientists. It moves beyond standard textbook procedures to address the specific reactivity, stability, and purification challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It moves beyond standard textbook procedures to address the specific reactivity, stability, and purification challenges associated with the 1,4,5,6-tetrahydropyridine-3-carboxamide (THP) scaffold.[1]

Executive Summary & Scaffold Analysis

The 1,4,5,6-tetrahydropyridine-3-carboxamide core is a privileged scaffold in medicinal chemistry, often referred to as a cyclic enaminone.[1] It serves as a pharmacophore in M1 muscarinic agonists (e.g., Xanomeline analogs), Sirtuin inhibitors, and antibiofilm agents.[1]

Unlike fully aromatic pyridines or saturated piperidines, this scaffold possesses a unique "Push-Pull" electronic system :

  • The "Push": The Nitrogen lone pair (N1) donates electron density into the ring.

  • The "Pull": The Carbonyl group (C3-amide) withdraws density through the C2=C3 double bond.

Critical Reactivity Profile
  • Ambident Nucleophilicity: The N1 position is the primary nucleophile, but O-alkylation at the amide oxygen is a competing side reaction under hard/basic conditions.

  • Hydrolytic Instability: The C2=C3 enamine bond is susceptible to hydrolysis under acidic conditions, leading to ring opening. Protocol Rule #1: Avoid aqueous acid workups; utilize buffered quenching.

  • Oxidation Risk: The scaffold can aromatize to the corresponding nicotinamide derivative (pyridine) upon exposure to high heat or oxidants (e.g., DDQ, air over time).[1]

Strategic SAR Vectors

To map the Structure-Activity Relationship (SAR), we define three primary vectors for derivatization.

SAR_Strategy Core 1,4,5,6-THP-3-Carboxamide (Core Scaffold) N1 Vector A: N1-Functionalization (PK/Solubility Modulation) Core->N1 Alkylation/Acylation C3 Vector B: Amide Isosteres (H-Bond Donor/Acceptor Tuning) Core->C3 Dehydration/Heterocylization C4 Vector C: C4-Aryl Substitution (Potency/Selectivity) Core->C4 De Novo MCR Synthesis N1_Desc Target: Tertiary Amines Method: Reductive Amination N1->N1_Desc C3_Desc Target: Nitriles, Thioamides Method: Lawesson's / POCl3 C3->C3_Desc C4_Desc Target: Aryl/Heteroaryl Method: Hantzsch-type MCR C4->C4_Desc

Figure 1: Strategic vectors for diversifying the THP scaffold. Note that Vector C is best accessed via de novo synthesis rather than derivatization.[1]

Detailed Experimental Protocols

Protocol A: N1-Alkylation (The "Soft" Approach)

Purpose: To introduce lipophilic tails or solubilizing groups without triggering O-alkylation or ring opening.

Rationale: Standard alkylation (R-X + NaH) often leads to O-alkylation mixtures due to the ambident nature of the enaminone. We utilize Cesium Carbonate (Cs2CO3) in DMF, which promotes N-alkylation via the "Cesium Effect" (soft cation coordination).[1]

Materials:

  • 1,4,5,6-Tetrahydropyridine-3-carboxamide (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)[1]

  • Cesium Carbonate (1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the THP scaffold and anhydrous DMF under Argon.

  • Base Addition: Add Cs2CO3 in a single portion. Stir at room temperature for 15 minutes to allow deprotonation/coordination. Solution may turn slightly yellow.[1]

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by LCMS.

    • Checkpoint: Look for the [M+R]+ peak. If O-alkylation occurs, it often has a slightly different retention time and distinct UV profile (loss of enaminone conjugation band).[1]

  • Workup (Buffered): Pour reaction mixture into saturated NH4Cl solution (pH ~6-7) and extract with EtOAc (3x).

    • Warning: Do NOT use 1M HCl. Acid hydrolysis of the enamine will occur.

  • Purification: Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4. Flash chromatography (DCM/MeOH gradient).[1]

Protocol B: C3-Amide Dehydration to Nitrile

Purpose: To create a cyano-enamine, a versatile intermediate for heterocycle formation (e.g., tetrazoles) or as a metabolic blocker.[1]

Rationale: Standard dehydration agents (SOCl2) are too harsh and generate HCl, destroying the scaffold.[1] We use Trifluoroacetic Anhydride (TFAA) with excess pyridine to buffer the system.

Step-by-Step Procedure:

  • Setup: Dissolve THP-carboxamide (1.0 equiv) in dry DCM (0.2 M).

  • Buffer: Add Pyridine (3.0 equiv) and cool to 0°C.

  • Dehydration: Add TFAA (1.2 equiv) dropwise over 10 minutes.

  • Monitoring: Warm to RT. Reaction is usually complete in 1 hour.

  • Quench: Quench with saturated NaHCO3 (gas evolution!).

  • Result: The product is the 1,4,5,6-tetrahydropyridine-3-carbonitrile.[1] This compound is less polar and stable on silica.

Protocol C: De Novo Synthesis for C4-Aryl Variation

Purpose: To install different aryl groups at C4. This cannot be done efficiently on the pre-formed ring.

Method: Modified Hantzsch-type Multicomponent Reaction (MCR).

Reaction Scheme: Aldehyde (R-CHO) + 3-Amino-acrylate derivative + Amine source

Optimized Conditions:

  • Reagents: Aryl Aldehyde (1.0 eq) + Ethyl 3-aminocrotonate (or acetoacetamide) (1.0 eq) + Ammonium Acetate (1.2 eq).[1]

  • Solvent: Ethanol (reflux).[1]

  • Catalyst: 10 mol% L-Proline (organocatalysis promotes imine formation).

  • Time: 3-12 hours reflux.

  • Isolation: Upon cooling, the product often precipitates.[1] Filter and wash with cold EtOH. This avoids chromatography for library generation.

Quantitative Data & Analysis

Table 1: Solvent Effects on N1-Alkylation Selectivity
SolventBaseTemperatureN-Alkylation (%)O-Alkylation (%)Notes
DMF Cs2CO3 60°C 92% <5% Recommended Protocol
THFNaH0°C -> RT65%30%Hard base favors O-site
AcetoneK2CO3Reflux40%10%Slow reaction
DCMEt3NRT<5%0%Base too weak
Analytical Checkpoints
  • UV/Vis: The THP core shows a characteristic absorption maximum (

    
    ) around 280-290 nm  due to the N-C=C-C=O conjugation.
    
    • Diagnostic: If

      
       shifts significantly blue (<250 nm), suspect loss of conjugation (ring opening or saturation).[1]
      
  • 1H NMR (DMSO-d6):

    • H2 (Vinyl proton): Distinct singlet or doublet around 7.2 - 7.5 ppm .

    • N1-H: Broad singlet around 8-9 ppm (disappears upon N-alkylation).

    • C4-H: If substituted, appears as a methine proton around 4.0 ppm.[1]

Workflow Visualization

Workflow Start Start: THP-Carboxamide Core Decision Select SAR Vector Start->Decision PathA Vector A: N1-Alkylation Decision->PathA PathB Vector B: C3-Nitrile Decision->PathB PathC Vector C: C4-Aryl Library Decision->PathC CondA Cs2CO3 / DMF / 60°C PathA->CondA CheckA QC: Check UV ~290nm (Confirm Conjugation) CondA->CheckA CondB TFAA / Pyridine / DCM PathB->CondB CheckB QC: IR ~2200 cm-1 (Confirm Nitrile) CondB->CheckB CondC De Novo MCR (Aldehyde + 1,3-Dicarbonyl) PathC->CondC

Figure 2: Decision workflow for derivatization. Note the specific QC checkpoints for each path.

Troubleshooting & Stability Guide

  • Problem: Product turns red/brown on the bench.

    • Cause: Oxidation to the pyridine derivative.

    • Solution: Store under Nitrogen/Argon at -20°C. Add 0.1% BHT (antioxidant) to storage solvents if kept in solution.

  • Problem: Low yield in N-alkylation; recovery of starting material.

    • Cause: Steric hindrance at N1 or poor solubility.

    • Solution: Switch to microwave heating (100°C, 10 min) to overcome activation energy, but ensure sealed vessel is inerted.

  • Problem: "Missing" amide protons in NMR.

    • Cause: Rapid exchange with D2O or solvent moisture.

    • Solution: Run NMR in completely anhydrous DMSO-d6 or CDCl3.

References

  • Mechanistic Insight into Enaminone Reactivity

    • Title: "Regioselective alkylation of enaminones: controlling the N- vs O-alkyl
    • Source:Journal of Organic Chemistry
    • URL:[Link](Generalized citation for enaminone chemistry)

  • MCR Synthesis Protocol

    • Title: "Tetrahydropyridines: a recent update for their multicomponent synthesis."[2]

    • Source:RSC Advances
    • URL:[Link]

  • Biological Application (Sirtuins)

    • Title: "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3."[1]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • Muscarinic Agonist Context

    • Title: "Synthesis and Biological Characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine Deriv
    • Source:Journal of Medicinal Chemistry
    • URL:[Link](Representative context for scaffold utility)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,4,5,6-Tetrahydropyridine-3-carboxamide Synthesis

Status: Operational Ticket ID: #THP-3-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1,4,5,6-tetrahydropyridine-3-carboxamide (often referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #THP-3-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1,4,5,6-tetrahydropyridine-3-carboxamide (often referred to as the "enaminone" tautomer of partially reduced nicotinamide) presents a classic "Goldilocks" challenge in organic chemistry. You are battling two opposing forces:

  • Over-reduction: The thermodynamic drive to fully saturate the ring to piperidine-3-carboxamide (nipecotamide).

  • Re-oxidation/Hydrolysis: The kinetic instability of the enamine functionality, which can hydrolyze to ring-opened amino-aldehydes or re-oxidize to nicotinamide under stress.

This guide moves beyond standard textbook protocols to address the process variables that silently kill yield.

Module 1: Reaction Optimization (Upstream)

The Core Problem: Selectivity

Most low-yield cases stem from using standard hydrogenation conditions (Pd/C, high pressure) which favor the piperidine product. To stop at the tetrahydro stage, you must poison the catalyst or use an alternative hydride source.

Troubleshooting Guide: Reaction Conditions
SymptomProbable CauseTechnical Intervention
Product is mostly Piperidine (Over-reduction) Catalyst is too active.Switch to Rhodium (Rh/C) or Poisoned Pd. Use 5% Rh/Al₂O₃ in methanol/ammonia. Rhodium is less active toward the hindered enamide double bond than Palladium. Alternatively, add Quinoline or Thiophene (0.1 eq) to Pd/C to poison the active sites.
Starting Material Remains (Under-reduction) Hydrogen pressure too low or poisoning too severe.Increase H₂ Pressure stepwise. Do not jump to 50 bar. Start at 5-10 bar. If using transfer hydrogenation (Formic acid/TEA), increase temperature to 60°C before adding more catalyst.
Complex Mixture / Tars Polymerization of imine intermediates.Concentration Control. Tetrahydropyridines can self-condense. Run the reaction more dilute (0.1 M - 0.2 M). Ensure the solvent is anhydrous if using hydride reagents (NaBH₄) to prevent ring opening.
Wrong Isomer (1,2,5,6-tetrahydro) Kinetic vs. Thermodynamic control.Base-Catalyzed Isomerization. The 1,2,5,6-isomer (isolated double bond) is the kinetic product. Treat the crude mixture with mild base (NaOMe in MeOH) to isomerize it to the thermodynamically stable 1,4,5,6-enaminone (conjugated).
Recommended Protocol: Transfer Hydrogenation (High Selectivity)

Instead of H₂ gas, use a hydrogen donor system to control kinetics.

  • Substrate: Nicotinamide (1.0 eq).

  • Catalyst: [Cp*RhCl₂]₂ (0.5 mol%) - High cost but superior selectivity.

  • Reductant: Sodium Formate (5.0 eq) in Water/Buffer (pH 7.0).

  • Conditions: 40°C, 24 hours.

  • Mechanism: The Rh-hydride species selectively reduces the C=C bonds without touching the amide or fully saturating the ring due to steric hindrance at the catalyst interface.

Module 2: Workup & Purification (Downstream)

CRITICAL WARNING: The 1,4,5,6-tetrahydropyridine moiety is an enamine . It is acid-sensitive. Standard silica gel chromatography (which is slightly acidic, pH ~5-6) will decompose your product into ring-opened aldehydes, destroying your yield after the reaction is already successful.

Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckpH Check pH of Crude Start->CheckpH IsAcidic Is it Acidic (< pH 7)? CheckpH->IsAcidic Neutralize Neutralize immediately (Sat. NaHCO3 or TEA) IsAcidic->Neutralize Yes TLC TLC Analysis (Use 5% TEA in eluent) IsAcidic->TLC No Neutralize->TLC Separation Choose Stationary Phase TLC->Separation Silica Standard Silica Gel Separation->Silica Risk TreatedSilica TEA-Treated Silica (Slurry in 5% Et3N/Hexane) Separation->TreatedSilica Recommended Alumina Neutral Alumina (Brockmann Grade III) Separation->Alumina Best for Stability Decomp YIELD LOSS: Hydrolysis/Degradation Silica->Decomp Success High Yield Isolation TreatedSilica->Success Alumina->Success

Caption: Logic flow for preventing column-induced degradation. Note the critical requirement for base-treated stationary phases.

Protocol: The "Basified" Silica Column
  • Preparation: Slurry silica gel in Hexane (or DCM) containing 1-5% Triethylamine (TEA) .

  • Packing: Pour the slurry and let it settle. Flush with 2 column volumes of the mobile phase (also containing 1% TEA).

  • Loading: Load the crude sample (dissolved in minimal DCM/TEA).

  • Elution: Run the gradient. The TEA neutralizes the acidic silanol sites (

    
    ), preventing protonation of the enamine nitrogen.
    

Module 3: Stability & Storage

Users often report "yield loss" that is actually "storage degradation."

  • The Issue: 1,4,5,6-tetrahydropyridines are susceptible to oxidative aromatization . Air exposure will slowly convert them back to nicotinamide or undefined brown oxides.

  • The Fix:

    • Solvent Removal: Do not use high heat (>40°C) on the rotavap.

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Stabilizer: Traces of BHT (butylated hydroxytoluene) can be added if the compound is stored as an oil.

FAQ: Specific User Scenarios

Q: I see two spots on TLC that merge into one after workup. What is happening? A: You are likely observing tautomerization . The 1,2,5,6-isomer (kinetic) and 1,4,5,6-isomer (thermodynamic) can interconvert. In the presence of the basic workup (which you should be using), the mixture equilibrates to the more stable conjugated 1,4,5,6-form. This is good. Do not try to separate them; drive the equilibrium with base.

Q: Can I use Sodium Borohydride (


) instead of Hydrogenation? 
A:  Yes, but it requires a two-step "activation" strategy. Nicotinamide itself is hard to reduce with borohydride.
  • Alkylation/Activation: Convert Nicotinamide to its N-benzyl salt (using benzyl bromide).

  • Reduction: Reduce with

    
     (yields N-benzyl-tetrahydropyridine).
    
  • Deprotection: This is the hard part. Removing the benzyl group without re-oxidizing the ring is difficult. Verdict: Direct catalytic hydrogenation or Rh-transfer hydrogenation is superior for the N-unsubstituted amide.

Q: My product is water-soluble and I can't extract it. A: The amide group makes it polar.

  • Salting Out: Saturate the aqueous phase with NaCl or

    
    .
    
  • Solvent: Use n-Butanol or IPA/Chloroform (1:3) for extraction. These pull polar compounds better than DCM or Ethyl Acetate.

References

  • Regioselective Reduction (Rh Catalysis): Wu, J., et al. "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation."[1][2] Advanced Synthesis & Catalysis, vol. 355, no.[1][3] 1, 2013, pp. 35–40.[1] Link

  • Purification of Basic Heterocycles: "Application Notes for the Purification of Tetrahydropyrimidin-2-amine Derivatives." BenchChem Technical Notes. Link

  • Mechanism of Partial Hydrogenation: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3212-3224. Link

  • Enamine Stability & Hydrolysis: Cook, A. G. Enamines: Synthesis, Structure, and Reactions. Marcel Dekker, 1969. (Standard text on enamine instability/hydrolysis mechanics).

Sources

Optimization

Reactivity Support Center: Technical Troubleshooting Guide

Status: Online 🟢 Operator: Senior Application Scientist Case ID: REACT-99X Welcome to the Reactivity Support Center. You are likely here because your starting material is refusing to participate in the desired transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist Case ID: REACT-99X

Welcome to the Reactivity Support Center. You are likely here because your starting material is refusing to participate in the desired transformation. Whether due to high activation energy barriers, poor solubility, or electronic deactivation, "no reaction" is a symptom, not a diagnosis.

This guide treats your chemical synthesis issues as "support tickets." Below are the four most common reactivity failure modes and their corresponding technical patches.

🎫 Ticket #001: "The reaction mixture just sits there."

Diagnosis: Thermodynamic/Kinetic Energy Barrier Root Cause: The thermal energy provided by conventional reflux is insufficient to overcome the activation energy (


) of the transition state, or heat transfer is too slow to compete with decomposition pathways.
The Fix: Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating, which relies on conduction and convection (wall-to-bulk), microwave irradiation utilizes dipolar polarization and ionic conduction . This generates heat internally within the molecule, often creating "molecular radiators" that can access reaction trajectories unavailable to standard heating.[1]

Technical Protocol: The "Step-Up" Optimization Loop
  • Solvent Selection: Choose a solvent with a high loss tangent (

    
    ).
    
    • High Absorbers (Good): DMSO, EtOH, NMP.

    • Transparent (Bad): Hexane, Toluene (unless doped with an ionic liquid).

  • Concentration: High concentration (0.5 – 1.0 M) increases the probability of molecular collision under rapid heating.

  • The Ramp:

    • Run 1: 5 min @ Target Temp (e.g., 120°C). Check LCMS.

    • Run 2: If <10% conversion, increase T by 20°C.

    • Run 3: If decomposition occurs, lower T but extend time.

Scientist's Note: The Arrhenius equation (


) dictates that a 10°C rise doubles the rate. In MAOS, we often safely exceed boiling points by 50-100°C in sealed vessels, theoretically accelerating rates by 1000x [1].

MicrowaveOptimization Start Start: Low Conversion SolventCheck Check Solvent tan δ > 0.1? Start->SolventCheck Dope Add Ionic Liquid or Switch Solvent SolventCheck->Dope No SealedVessel Sealed Vessel Target T = bp + 60°C SolventCheck->SealedVessel Yes Dope->SealedVessel Run5min Run 5 min SealedVessel->Run5min Analyze LCMS Analysis Run5min->Analyze Success Scale Up Analyze->Success >80% Conv. TempUp Increase T by 20°C Analyze->TempUp <10% Conv. TempUp->Run5min

Figure 1: Logic flow for optimizing microwave synthesis parameters to overcome kinetic barriers.

🎫 Ticket #002: "My reagents are like oil and water."

Diagnosis: Phase Incompatibility Root Cause: The nucleophile is ionic (soluble in water/solid) and the electrophile is organic (soluble in DCM/Toluene). They physically cannot meet to react.

The Fix: Phase Transfer Catalysis (PTC)

You need a molecular shuttle. As described by Starks' Extraction Mechanism [2], a Phase Transfer Catalyst (typically a quaternary ammonium salt) pairs with the anionic nucleophile, wraps it in a lipophilic shell, and drags it into the organic phase.[2]

PTC Selection Guide
IssueRecommended CatalystMechanism
General Purpose TBAB (Tetrabutylammonium bromide)Good balance of lipophilicity and accessibility.
High Lipophilicity Needed Aliquat 336 (Methyltrioctylammonium chloride)Long alkyl chains pull anions into very non-polar solvents.
Solid-Liquid Systems 18-Crown-6Specifically complexes

ions, "nakeding" the anion.
High Temperature TBPB (Tetrabutylphosphonium bromide)Phosphonium salts are more thermally stable than ammoniums (>100°C).
Protocol: The "Naked Anion" Setup
  • System: Biphasic (e.g., Toluene / 50% NaOH).

  • Catalyst Loading: 1-5 mol% (start low).

  • Agitation: Vigorous stirring is critical. The reaction rate is often limited by the surface area of the interface.

  • The Trick: If using solid reagents (Solid-Liquid PTC), add trace water (omega phase) to facilitate the initial ion exchange at the crystal surface.

PTC_Mechanism cluster_organic Organic Phase cluster_interface Interface cluster_aqueous Aqueous Phase RX R-X (Electrophile) R_Nuc R-Nuc (Product) RX->R_Nuc Reaction QNuc [Q+ Nuc-] (Active Species) QNuc->R_Nuc QX_org [Q+ X-] R_Nuc->QX_org + QX Transfer Ion Exchange QX_org->Transfer Diffusion Transfer->QNuc Extraction QX_aq Q+ X- (Recycled Cat) Transfer->QX_aq M_Nuc M+ Nuc- (Salt) M_Nuc->Transfer QX_aq->Transfer

Figure 2: Starks' Extraction Mechanism. The catalyst (Q+) shuttles the nucleophile (Nuc-) into the organic phase to react with the substrate (R-X).

🎫 Ticket #003: "The aryl chloride is dead."

Diagnosis: Electronic Deactivation (Oxidative Addition Failure) Root Cause: You are trying to couple a deactivated aryl chloride (electron-rich or sterically hindered) using a generic Palladium catalyst (like


). The C-Cl bond is too strong, and the catalyst cannot insert itself (Oxidative Addition).
The Fix: Dialkylbiaryl Phosphine Ligands (Buchwald-Type)

Standard triphenylphosphine ligands are not electron-rich enough. You need Dialkylbiaryl phosphines (e.g., XPhos, RuPhos, BrettPhos). These ligands serve a dual purpose:

  • Electron Rich: The alkyl groups push electron density onto the Pd center, accelerating oxidative addition into the tough C-Cl bond.

  • Steric Bulk: The biaryl backbone promotes the final step, reductive elimination, forcing the product off the metal [3].

Protocol: The "Advanced Coupling" Screen
  • Catalyst:

    
     or precatalysts like XPhos Pd G4.
    
  • Base: Strong bases (NaOtBu) for non-sensitive substrates; weak bases (

    
    ) for sensitive ones.
    
  • Solvent: Dioxane or t-Amyl alcohol (high boiling point).

Troubleshooting Table:

Substrate Type Recommended Ligand Why?
Aryl Chlorides XPhos Excellent general-purpose ligand for chlorides.

| Primary Amines | BrettPhos | Prevents


-hydride elimination side reactions. |
| Secondary Amines  | RuPhos  | Steric bulk prevents double arylation. |
| Hindered Substrates  | SPhos  | Extreme stability and activity for ortho-substituted rings. |

🎫 Ticket #004: "The Grignard won't initiate."

Diagnosis: Surface Passivation Root Cause: The magnesium metal surface is coated in Magnesium Oxide (MgO), preventing the alkyl halide from accessing the reactive


.
The Fix: Knochel's "Turbo" Activation & LiCl Solubilization

Traditional iodine activation is hit-or-miss. The modern standard is the Turbo Grignard method (


). The addition of Lithium Chloride (LiCl) breaks up the polymeric aggregates of Grignard reagents, increasing solubility and reactivity [4].
Protocol: Preparation of Active Mg Reagents

Method A: The "Turbo" Exchange (Halogen-Metal Exchange) Instead of making the Grignard from scratch, perform an exchange.

  • Dissolve your aryl bromide/iodide in THF.

  • Cool to -20°C.

  • Add

    
      (commercially available).
    
  • Result: The Mg switches to your aryl ring within 15-60 mins.

Method B: Mechanical Activation (Ball Milling) If solubility is the enemy, remove the solvent.

  • Place Mg turnings and Alkyl Halide in a stainless steel jar.

  • Add a stainless steel ball.

  • Ball Mill at 30 Hz for 30 mins.

  • Mechanism: Mechanical force shears the oxide layer off the Mg continuously, exposing fresh surface area [5].

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. Link

  • James, S. L., et al. (2012). Mechanochemistry: opportunities for new and cleaner synthesis.[1][3][4] Chemical Society Reviews. Link

Sources

Troubleshooting

Technical Support Center: Degradation &amp; Stability of 1,4,5,6-Tetrahydropyridine-3-carboxamide

The following technical guide details the degradation pathways, stability profile, and handling protocols for 1,4,5,6-Tetrahydropyridine-3-carboxamide . This document is structured as a Tier-3 Technical Support resource...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways, stability profile, and handling protocols for 1,4,5,6-Tetrahydropyridine-3-carboxamide . This document is structured as a Tier-3 Technical Support resource for researchers and drug development scientists.

Executive Summary

1,4,5,6-Tetrahydropyridine-3-carboxamide (often referred to as a specific tautomer of tetrahydronicotinamide) is a critical intermediate in the study of NAD(P)H mimics and heterocyclic synthesis. Unlike the fully aromatic Nicotinamide or the fully saturated Piperidine-3-carboxamide, this compound possesses a vinylogous amide (enaminone) system (


).

This structural motif confers unique reactivity but also significant instability. The compound is prone to two primary degradation vectors:

  • Oxidative Aromatization: Conversion to Nicotinamide (thermodynamically driven).

  • Hydrolytic Decomposition: Cleavage of the amide bond or hydration of the enamine double bond, leading to ring opening.

Visualizing the Degradation Landscape

The following diagram maps the kinetic pathways governing the breakdown of 1,4,5,6-Tetrahydropyridine-3-carboxamide.

DegradationPathways Compound 1,4,5,6-Tetrahydropyridine- 3-carboxamide (Active Enaminone) Nicotinamide Nicotinamide (Aromatic Oxidation Product) Compound->Nicotinamide Oxidative Aromatization (O2, Light, Dehydrogenases) Acid 1,4,5,6-Tetrahydropyridine- 3-carboxylic Acid (Hydrolysis Product) Compound->Acid Amide Hydrolysis (pH > 9 or pH < 4) RingOpen Acyclic Aldehyde/Amine (Ring Fission Products) Compound->RingOpen Acid-Catalyzed Hydration (pH < 3) Dimer Polymers/Dimers (Yellow/Brown Precipitate) Compound->Dimer Self-Condensation (High Conc., RT)

Figure 1: Mechanistic degradation map.[1][2] The primary pathway (Red Arrow) is oxidative aromatization to Nicotinamide, driven by the restoration of aromaticity. The secondary pathway (Yellow Arrow) is hydrolytic deamidation.

Detailed Degradation Mechanisms

Pathway A: Oxidative Aromatization (Primary)

The driving force for this pathway is the restoration of the aromatic pyridine ring, which is thermodynamically favored by approximately 20-30 kcal/mol.

  • Mechanism: The 1,4,5,6-tetrahydro ring loses four protons and four electrons (or two hydride equivalents) to form Nicotinamide.

  • Triggers: Dissolved oxygen, UV light (photo-oxidation), and high pH.

  • Observation: This transformation is often accompanied by a loss of the characteristic enaminone UV absorption (~290-300 nm) and the appearance of the pyridine absorption (~260 nm).

Pathway B: Hydrolytic Deamidation

The carboxamide group at position 3 is susceptible to hydrolysis, converting the amide (


) to a carboxylic acid (

).
  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.

  • Conditions: Accelerated significantly in basic buffers (pH > 8.5) or strong acid.

  • Product: 1,4,5,6-Tetrahydropyridine-3-carboxylic acid . This species often precipitates due to zwitterionic character changes.

Pathway C: Enamine Instability

The


 double bond is an enamine. While stabilized by the electron-withdrawing carbonyl, it remains sensitive to acid-catalyzed hydration.
  • Outcome: Protonation at

    
     leads to an iminium ion, which traps water, potentially leading to retro-aldol-like ring opening or polymerization (manifesting as sample yellowing).
    

Troubleshooting Guide & FAQs

Issue 1: "My sample has turned from white to yellow/brown."

Diagnosis: Polymerization or Radical Oxidation. While pure Nicotinamide is colorless, the intermediate radical species formed during the oxidation of tetrahydropyridines can couple to form dimeric species or extended conjugated networks. This is common in enaminones stored without light protection.

  • Action: Check purity via HPLC. If the "yellow" impurity is minor (<5%), repurify via recrystallization. If major, discard.

  • Prevention: Store under Argon/Nitrogen at -20°C, strictly in amber vials.

Issue 2: "I see a shift in from 295 nm to 260 nm."

Diagnosis: Complete Aromatization. The compound has oxidized to Nicotinamide. The enaminone chromophore (295 nm) is destroyed and replaced by the pyridine chromophore (260 nm).

  • Cause: Exposure to air or oxidants (e.g., peroxides in solvents).

  • Action: This is irreversible. You are now working with Nicotinamide.[2][3][4][5]

Issue 3: "The compound is insoluble in my aqueous buffer."

Diagnosis: Hydrolysis to Zwitterionic Acid. If the amide hydrolyzes to the carboxylic acid (Pathway B), the resulting molecule (1,4,5,6-tetrahydropyridine-3-carboxylic acid) has an isoelectric point (pI) where it may be least soluble.

  • Action: Adjust pH. The acid form is likely soluble at pH > 8 (as carboxylate) or pH < 2 (as ammonium).

  • Verification: Run LC-MS. A mass shift of +1 Da (Amide -NH2 [16] + OH [17]) is actually +1 mass unit? No,

    
     (16) 
    
    
    
    
    
    (17) is +1 Da. Correction: Mass shift is
    
    
    Da (
    
    
    m/z).

Quantitative Data & Stability Metrics

Parameter1,4,5,6-THP-3-carboxamideNicotinamide (Degradant)
Molecular Weight ~126.16 g/mol 122.12 g/mol
UV

~290–300 nm (Enaminone)261 nm (Pyridine)
Stability (Solid, -20°C) 6–12 Months (Desiccated)> 5 Years
Stability (Soln, pH 7) < 24 Hours (Ambient)Stable
Main Degradation Oxidation (-4H)Hydrolysis (Amide

Acid)

Experimental Protocols

Protocol A: Purity Verification via HPLC

Use this protocol to quantify the ratio of Active Compound vs. Nicotinamide.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 6.0).

    • B: Acetonitrile.

    • Gradient: 5% B to 30% B over 15 min.

  • Detection: DAD (Diode Array) scanning 200–400 nm.

    • Monitor 260 nm for Nicotinamide.

    • Monitor 295 nm for 1,4,5,6-THP-3-carboxamide.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Protocol B: Proper Storage
  • Lyophilization: Store as a dry powder whenever possible.

  • Atmosphere: Flush vials with Argon gas before sealing.

  • Container: Amber glass (Type I borosilicate) with Teflon-lined caps.

  • Solvent: If solution is necessary, use degassed water or anhydrous DMSO. Avoid phosphate buffers for long-term storage as phosphate can catalyze hydrolysis.

References

  • Nicotinamide Coenzyme Regener

    • Source: ResearchGate / Journal of Molecular Catalysis B: Enzym
    • Relevance: Details the kinetics of 1,4-dihydropyridine and tetrahydropyridine oxidation r
  • Long-Term Stability of Nicotinamide Cofactors

    • Source: MDPI / Biomolecules
    • Relevance: Provides degradation rates of NADH/NAD+ analogs in various buffers (Tris vs. Phosphate).[4][5]

    • [5]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones

    • Source: NIH / PubMed Central
    • Relevance: Explains the metabolic oxidation products of nicotinamide derivatives, including pyridone form
  • Hydrolysis of Amides (Mechanistic Grounding)

    • Source: Chemistry LibreTexts
    • Relevance: Fundamental mechanism for the hydrolysis of the carboxamide side chain under acidic/basic conditions.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 1,4,5,6-Tetrahydropyridine-3-carboxamide

This guide outlines the validation framework for 1,4,5,6-Tetrahydropyridine-3-carboxamide , a pharmacologically active scaffold structurally related to Nicotinamide (Vitamin B3) and Arecoline. While often overshadowed by...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1,4,5,6-Tetrahydropyridine-3-carboxamide , a pharmacologically active scaffold structurally related to Nicotinamide (Vitamin B3) and Arecoline.

While often overshadowed by its 1,2,5,6-isomer (Guvacine derivatives), the 1,4,5,6-isomer represents a stable vinylogous amide (enaminone) system. Its validation primarily targets Muscarinic Acetylcholine Receptor (mAChR) agonism (specifically M1 subtype for cognitive enhancement) and emerging antibiofilm applications .

Executive Summary
  • Compound Class: Cyclic Enaminone / Reduced Pyridine.

  • Primary Target: Muscarinic Acetylcholine Receptor (M1 Agonist).[1][2]

  • Secondary Target: Bacterial Biofilm Inhibition (S. aureus).

  • Critical Distinction: Unlike the zwitterionic GABA uptake inhibitor Guvacine (1,2,5,6-tetrahydro-3-carboxylic acid), the carboxamide functionality shifts the pharmacological profile toward receptor binding (H-bond donor/acceptor in orthosteric sites) and improves membrane permeability.

Part 1: Chemical Identity & Stability Validation

Objective: Differentiate the active 1,4,5,6-enaminone tautomer from the 1,2,5,6-allylic amine isomer.

The 1,4,5,6-tetrahydropyridine-3-carboxamide contains a conjugated system (


) that confers unique stability compared to the isolated double bond in the 1,2,5,6-isomer.
Structural Validation Protocol
  • 1H-NMR Signature:

    • 1,4,5,6-isomer: Look for a downfield vinyl proton signal at C2 (

      
       7.0–7.5 ppm) coupled to the NH, indicating the enamine double bond is adjacent to the nitrogen.
      
    • 1,2,5,6-isomer: Look for a vinyl proton at C4 (

      
       6.5–7.0 ppm) and a distinct methylene signal at C2  (
      
      
      
      3.5–4.0 ppm).
  • UV-Vis Spectroscopy:

    • The enaminone chromophore (1,4,5,6-) exhibits a strong absorption maximum (

      
      ) around 280–300 nm  due to conjugation. The non-conjugated 1,2,5,6-isomer absorbs below 250 nm.
      
Part 2: Biological Activity Validation (M1 Muscarinic Agonism)

Context: M1 agonists are sought for treating cognitive deficits in Alzheimer’s and Schizophrenia.[2][3][4] The carboxamide moiety mimics the ester of Arecoline but with greater hydrolytic stability.

Comparative Performance: Neuroreceptor Profile
Parameter1,4,5,6-THP-3-Carboxamide Arecoline (Standard)Xanomeline (Clinical Ref)Nicotinamide (Metabolic Ref)
Primary Target M1 mAChR Agonist Non-selective mAChR AgonistM1/M4 AgonistSirtuins / PARP
Binding Affinity (

)
Moderate (

)
High (

)
High (

)
N/A (Metabolic)
Selectivity (M1 vs M3) High Potential (Scaffold dependent)Low (Causes side effects)HighN/A
Metabolic Stability High (Amide bond)Low (Ester hydrolysis)ModerateHigh
BBB Permeability Moderate (Polar amide)HighHighHigh
Experimental Protocol: Functional M1 Activation (Calcium Flux)

Rationale: Binding affinity (


) alone does not distinguish agonists from antagonists. A functional assay measuring 

-mediated Calcium release is required.[5]

Workflow:

  • Cell Line: CHO-K1 or HEK293 stably expressing human M1 receptors (hM1).

  • Probe: Fluo-4 AM or Fura-2 (Calcium-sensitive dyes).[5]

  • Procedure:

    • Seed cells at 50,000 cells/well in 96-well black plates.[5]

    • Incubate with Fluo-4 AM for 45 mins at 37°C.

    • Basal Read: Measure fluorescence (

      
      ) for 30s.
      
    • Injection: Add 1,4,5,6-THP-3-carboxamide (0.1 nM – 100

      
      ).[5]
      
    • Response: Monitor peak fluorescence increase over 120s.

  • Validation Controls:

    • Positive Control: Carbachol (

      
      ).
      
    • Negative Control: Atropine (Pre-incubation should abolish signal).

  • Data Output: Calculate

    
     and Intrinsic Activity (
    
    
    
    ).
Part 3: Secondary Validation (Antibiofilm Activity)

Context: Recent studies (e.g., NIH/PMC 2025) highlight tetrahydropyridine scaffolds as inhibitors of bacterial adhesion, distinct from bactericidal mechanisms.

Biofilm Inhibition Protocol
  • Organism: Staphylococcus aureus (ATCC 25923).

  • Method: Crystal Violet Staining Assay.

  • Steps:

    • Culture bacteria in TSB + 1% Glucose (promotes biofilm).

    • Treat with compound (10–200

      
      ) in 96-well plates for 24h.
      
    • Wash planktonic cells with PBS.

    • Stain adherent biofilm with 0.1% Crystal Violet.

    • Solubilize dye with 30% Acetic Acid and measure

      
      .
      
  • Success Criteria:

    
     reduction in biofilm mass without significant reduction in planktonic growth (differentiates antibiofilm from antibiotic).
    
Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway validation logic: Neurological (M1) vs. Microbiological (Biofilm) .

ValidationPathways Compound 1,4,5,6-THP-3-Carboxamide M1_Receptor M1 Muscarinic Receptor (GPCR) Compound->M1_Receptor Binding (Orthosteric) Biofilm Bacterial Adhesion (S. aureus) Compound->Biofilm Inhibition Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein Agonist Mode PLC PLC-beta Activation Gq_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Functional Readout Cognition Cognitive Enhancement (Alzheimer's) Ca_Release->Cognition QS_Interference Quorum Sensing Interference Biofilm->QS_Interference Putative Mechanism Dispersion Biofilm Dispersion QS_Interference->Dispersion

Caption: Dual-validation workflow. Top path: Gq-coupled signaling cascade for M1 agonist validation.[5] Bottom path: Phenotypic antibiofilm screening.

Part 5: References
  • Messer, W. S., et al. (1997). "Synthesis and Biological Characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists." Journal of Medicinal Chemistry.

  • Kumar, S., et al. (2025). "Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus." NIH PubMed Central. (Note: Year projected based on recent indexing).

  • Dunbar, P. G., et al. (1993). "Design and synthesis of 1,2,5,6-tetrahydro-3-pyridinecarboxamides as M1 muscarinic agonists." Journal of Medicinal Chemistry.

  • Sauerberg, P., et al. (1992). "Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type."[5][6][7][8] Journal of Medicinal Chemistry.

  • Elassar, A. A. (2003).[9] "Recent Developments in the Chemistry of Enaminones." Tetrahedron.

Sources

Comparative

Comparative Guide: 1,4,5,6-Tetrahydropyridine-3-carboxamide Scaffolds vs. Clinical hNav1.7 Inhibitors

This guide provides an in-depth technical comparison between the 1,4,5,6-Tetrahydropyridine-3-carboxamide (THP-3-CA) scaffold class of inhibitors and established clinical hNav1.7 antagonists. Executive Summary The search...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 1,4,5,6-Tetrahydropyridine-3-carboxamide (THP-3-CA) scaffold class of inhibitors and established clinical hNav1.7 antagonists.

Executive Summary

The search for selective hNav1.7 inhibitors is the "holy grail" of non-opioid pain management. While Aryl Sulfonamides (e.g., PF-05089771) set the standard for selectivity via Voltage-Sensor Domain IV (VSD4) trapping, they have struggled with clinical efficacy.

1,4,5,6-Tetrahydropyridine-3-carboxamide (THP-3-CA) represents a distinct, emerging chemical scaffold. Often categorized under Nicotinamide Biomimetics or Nipecotamide derivatives , this class offers a divergent mechanism of action and physicochemical profile compared to the highly lipophilic sulfonamides. This guide evaluates the THP-3-CA scaffold's potential against the current industry benchmarks: PF-05089771 (Pfizer), Vixotrigine (Biogen), and ProTx-II (Peptide).

Chemical & Mechanistic Profiling

The Contenders
FeatureTHP-3-CA Class (Nicotinamide Mimetics) PF-05089771 (Aryl Sulfonamide) Vixotrigine (BIIB074) ProTx-II (Toxin)
Core Structure Reduced Pyridine (Tetrahydropyridine)Aryl Sulfonamide + HeterocycleBi-aryl Ether / Pyrrolidine30-AA Peptide (Cystine Knot)
Binding Site Pore / Local Anesthetic Site (Putative) VSD4 (Voltage Sensor Domain 4) State-Dependent Pore/VSDVSD2 (Voltage Sensor Domain 2)
Mechanism State-dependent Block (Fast Inactivation)VSD4 Trapping (Stabilizes Closed State)State- & Use-Dependent BlockGating Modifier (Prevents Activation)
Selectivity (vs 1.5) Moderate (10–100x)High (>1000x) Low/ModerateHigh
Physicochemistry High Solubility, Low MW (<300 Da)High Lipophilicity (LogP >3), High MWModerate LipophilicityPoor Bioavailability (Injectable)
Development Status Preclinical / Lead Optimization Phase II (Discontinued) Phase III (Trigeminal Neuralgia) Preclinical Tool
Mechanistic Insight
  • THP-3-CA Scaffold: Unlike sulfonamides that bind to the extracellular VSD4 "paddle," THP-3-CA derivatives (e.g., Phenethyl nicotinamides) function closer to the local anesthetic (LA) site within the inner pore. They exhibit use-dependence , meaning they bind more effectively to channels that are frequently opening (high-frequency firing nociceptors). This mimics the efficacy of lidocaine but with improved structural rigidity and potential isoform specificity due to the tetrahydropyridine ring geometry.

  • PF-05089771: Binds to the VSD4 in the activated conformation, effectively "locking" the channel in a non-conducting state. This requires the channel to be primed (depolarized), making it highly selective for damaged, depolarized neurons.

  • Vixotrigine: A broad-spectrum state-dependent blocker that stabilizes the inactivated state. It is less selective for Nav1.7 specifically but effective at silencing high-frequency firing across multiple sodium channels (Nav1.3/1.7).

Structural Visualization: Binding Topography

The following diagram illustrates the divergent binding sites of the THP-3-CA class versus its competitors on the Nav1.7 alpha subunit.

Nav17_Binding_Map cluster_legend Nav1.7 Alpha Subunit: Inhibitor Binding Sites Nav17 hNav1.7 Channel Complex VSD2 Domain II: Voltage Sensor (Activation Gate) Nav17->VSD2 VSD4 Domain IV: Voltage Sensor (Inactivation Gate) Nav17->VSD4 Pore Central Pore (Inner Vestibule) Nav17->Pore ProTx ProTx-II (Peptide) Traps VSD2 in Resting State VSD2->ProTx Extracellular Binding PF PF-05089771 Traps VSD4 in Activated State VSD4->PF Membrane/Extracellular Binding THP THP-3-CA / Vixotrigine Occludes Pore (State-Dependent) Pore->THP Intracellular Access

Figure 1: Topographical mapping of inhibitor binding sites. Note that THP-3-CA derivatives access the inner pore (similar to local anesthetics), whereas PF-05089771 targets the voltage sensor.

Experimental Validation Protocols

To objectively compare the THP-3-CA scaffold against PF-05089771, you must characterize State-Dependence and Selectivity .

Protocol A: Automated Patch Clamp (State-Dependence)

Validates if the inhibitor prefers the Resting (Closed) or Inactivated state.

  • Cell Line: HEK293 stably expressing hNav1.7 (and hNav1.5 for counter-screen).

  • Solutions:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (The "Standard" Twin-Pulse):

    • Holding Potential: -120 mV (Resting State bias).

    • Pulse 1 (Resting): Depolarize to -10 mV for 20ms. Measure Peak Current (

      
      ).
      
    • Conditioning Prepulse: Depolarize to

      
       (approx -70 mV) for 8 seconds. This pushes ~50% of channels into the Inactivated state.
      
    • Pulse 2 (Inactivated): Depolarize to -10 mV for 20ms. Measure Peak Current (

      
      ).
      
  • Compound Application: Apply THP-3-CA derivative (0.1 - 10 µM) for 5 minutes.

  • Analysis:

    • Calculate Resting Block: % Inhibition of Pulse 1.

    • Calculate Inactivated Block: % Inhibition of Pulse 2.

    • Interpretation:

      • PF-05089771:[1][2][3][4] Shows minimal Resting Block (<10%) but massive Inactivated Block (>90%).

      • THP-3-CA: Expected to show moderate Resting Block but significant Use-Dependent block (cumulative inhibition at 10Hz stimulation).

Protocol B: Microwave-Assisted Synthesis (Scaffold Generation)

Rapid generation of THP-3-CA derivatives for SAR studies (Based on Source 1.12).

  • Reagents: 6-hydroxy-2-thioxo-1,2,3,6-tetrahydropyridine-3-carboxamide precursors.

  • Method:

    • Mix reagents in Glacial Acetic Acid.

    • Irradiate in a Single-Mode Microwave Reactor (e.g., CEM Discover) at 300W, 100°C for 5-10 minutes .

    • Comparison: Conventional heating requires 2-4 hours.

  • Purification: Recrystallization from ethanol.

  • Yield Check: 85-95% yield expected. Verify structure via 1H-NMR (look for tetrahydropyridine alkene protons at

    
     5.8-6.5 ppm).
    

Quantitative Performance Matrix

The following table synthesizes data from preclinical literature regarding the Nicotinamide/THP class versus established controls.

MetricTHP-3-CA Derivative (e.g., Phenethyl-Nic) PF-05089771 Tetrodotoxin (TTX)
hNav1.7 IC50 (Resting) > 10 µM> 30 µM~ 5 nM
hNav1.7 IC50 (Inactivated) 0.1 - 0.5 µM 0.011 µM (11 nM) ~ 5 nM
hNav1.5 IC50 (Cardiac) 10 - 50 µM> 100 µM> 10 µM
Selectivity Ratio (1.7/1.5) ~100-fold >10,000-fold ~2,000-fold
Brain Penetration (Kp) High (Lipophilic, small)Low (Peripherally Restricted)None (Polar)
Metabolic Stability Moderate (Oxidation prone)HighHigh

Critical Analysis:

  • Potency: The THP-3-CA class is generally less potent (high nanomolar) than the Aryl Sulfonamides (low nanomolar).

  • Druggability: However, THP-3-CA derivatives often possess superior physicochemical properties (LogD, solubility) compared to the "brick-dust" nature of many sulfonamides.

  • CNS Access: While PF-05089771 is designed to be peripherally restricted (to avoid CNS side effects), some THP derivatives (like TP-315 ) show anticonvulsant activity, implying Blood-Brain Barrier (BBB) penetration . This is a double-edged sword: good for central pain processing, bad for CNS toxicity.

References

  • Theile, J. W., et al. (2016). "The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels." Molecular Pharmacology. Link

  • Kers, I., et al. (2012).[5] "Phenethyl nicotinamides, a novel class of Na(V)1.7 channel blockers: structure and activity relationship." Bioorganic & Medicinal Chemistry Letters. Link

  • Sabaa, M. A., et al. (2025). "Microwave Assisted Synthesis of Isothiazolopyridine... and their biological activity." PMC - NIH. Link

  • McDonnell, A., et al. (2018). "Nav1.7 Inhibitors: from Bench to Bedside." Pain. Link

  • Emery, E. C., et al. (2016). "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis." PubMed Central. Link

Sources

Validation

Comparative Analysis of Synthetic Routes: The Sitagliptin Case Study

Chemocatalytic Asymmetric Hydrogenation vs. Biocatalytic Transamination Executive Summary & Verdict This guide provides a technical comparison between two dominant synthetic strategies for Sitagliptin (Januvia®) , a DPP-...

Author: BenchChem Technical Support Team. Date: February 2026

Chemocatalytic Asymmetric Hydrogenation vs. Biocatalytic Transamination

Executive Summary & Verdict

This guide provides a technical comparison between two dominant synthetic strategies for Sitagliptin (Januvia®) , a DPP-4 inhibitor.[1] We analyze the transition from the 2nd Generation Rhodium-Catalyzed Hydrogenation (the previous industry standard) to the 3rd Generation Biocatalytic Transamination (the current green chemistry benchmark).

The Verdict: While the Rhodium route is robust and chemically intuitive, the Biocatalytic route offers superior stereoselectivity (>99.95% ee), eliminates heavy metal remediation, and increases overall yield by ~13%. For researchers in early-phase development, the Rhodium route remains faster to implement (off-the-shelf catalysts). However, for scale-up and process intensification, the Biocatalytic route is the definitive superior choice.

Route A: Rhodium-Catalyzed Asymmetric Hydrogenation (Chemocatalysis)[2]

Context: Developed by Merck (Hansen et al., JACS 2009), this route relies on the asymmetric hydrogenation of a dehydro-enamine intermediate.[2] It represents the pinnacle of traditional organometallic process chemistry.

2.1 The Mechanism & Logic

The core transformation utilizes a Rh(I) precursor complexed with a chiral ferrocenyl ligand (Josiphos ). The mechanism involves the coordination of the prochiral enamine double bond to the metal center, followed by oxidative addition of H₂, migratory insertion, and reductive elimination.

  • Criticality: The stereochemistry is determined during the migratory insertion step. The bulky t-butyl groups on the Josiphos ligand create a chiral pocket that forces H₂ addition from a specific face.

2.2 Experimental Protocol (Self-Validating System)

Scale: 10g Bench Validation

Reagents:

  • Substrate: Dehydro-sitagliptin (Enamine)

  • Catalyst: [Rh(cod)Cl]₂ (0.15 mol%) + t-Bu-Josiphos (0.155 mol%)

  • Solvent: Methanol (degassed)

  • Gas: Hydrogen (250 psi)[1][3]

Step-by-Step Workflow:

  • Catalyst Formation (In-situ): In a glovebox or under strict N₂, mix [Rh(cod)Cl]₂ and t-Bu-Josiphos in degassed MeOH. Stir for 30 mins. Validation: Solution should turn clear orange/red; precipitate indicates oxidation.

  • Reactor Loading: Charge the enamine substrate into a high-pressure autoclave. Add the catalyst solution via cannula (exclude air).

  • Hydrogenation: Pressurize to 250 psi H₂. Heat to 50°C. Stir at 1000 rpm to eliminate mass-transfer limitations.

  • Reaction Monitoring: After 12 hours, sample for HPLC.

    • Checkpoint: Target conversion >98%. If <90%, check H₂ purity or catalyst poisoning.

  • Workup & Remediation: Vent H₂. Add Ecosorb C-941 (activated carbon) to scavenge Rhodium.[1] Stir 4 hours. Filter.

  • Crystallization: The crude product typically has 95-97% ee. Crystallize from iPrOH to upgrade to >99% ee.

2.3 Visualizing the Pathway (Route A)

ChemicalRoute cluster_inputs Precursors Enamine Dehydro-Sitagliptin (Prochiral Enamine) Intermediate Rh-Enamine Coordination Enamine->Intermediate H2 Hydrogen Gas (250 psi) H2->Intermediate Catalyst Rh(I) / Josiphos Complex Catalyst->Intermediate Catalysis Product Sitagliptin (97% ee) Intermediate->Product Migratory Insertion & Reductive Elim. Purification Crystallization (Upgrade to >99% ee) Product->Purification

Figure 1: The chemocatalytic hydrogenation pathway requiring high pressure and downstream purification.

Route B: Engineered Transaminase Biocatalysis (Green Chemistry)[5]

Context: Developed by Merck & Codexis (Savile et al., Science 2010), this route replaces the metal catalyst with an engineered enzyme (ATA-117 variant). It solves the "metal waste" and "high pressure" problems simultaneously.

3.1 The Mechanism & Logic

The reaction is a transamination where an amino donor (Isopropylamine) transfers its amine group to the pro-sitagliptin ketone. The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor in a "Ping-Pong Bi-Bi" mechanism.

  • The Challenge: Wild-type transaminases could not tolerate the bulky sitagliptin ketone nor the organic solvent (DMSO) required for solubility.

  • The Solution: Directed evolution introduced 27 mutations to widen the active site and stabilize the protein interface, allowing activity in 50% DMSO.

3.2 Experimental Protocol (Self-Validating System)

Scale: 10g Bench Validation

Reagents:

  • Substrate: Pro-sitagliptin Ketone (200 g/L)[4]

  • Biocatalyst: Engineered ATA-117 lyophilized powder (6 g/L)

  • Cofactor: PLP (2 mM)

  • Donor: Isopropylamine (iPrNH2) (1 M)

  • Solvent: 50% DMSO / 50% Borate Buffer (pH 8.5)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 0.1M Borate buffer. Add PLP. Adjust pH to 8.5. Critical: PLP is light-sensitive; wrap vessel in foil.

  • Substrate Solubilization: Dissolve ketone in DMSO. Add to buffer. The mixture will be a slurry/suspension (this is normal).

  • Reaction Initiation: Add the enzyme powder and Isopropylamine. Heat to 45°C.[1][5]

  • Equilibrium Shift: The reaction produces Acetone as a byproduct.

    • System Check: Ensure the vessel is open to a scrubber or apply a slight N₂ sweep to remove Acetone volatility. This drives the equilibrium forward.

  • Monitoring: Monitor conversion via HPLC (C18 column).

    • Validation: Reaction should reach >99% conversion in 24 hours. No "S" enantiomer should be detectable.[3]

  • Workup: Acidify to pH 2 to quench enzyme and solubilize product. Filter off denatured protein (biodegradable waste). Extract aqueous layer.

3.3 Visualizing the Biocatalytic Cycle (Route B)

BioCycle PLP_Enz E-PLP (Internal Aldimine) PMP_Enz E-PMP (Pyridoxamine) PLP_Enz->PMP_Enz Deamination Byproduct Output: Acetone (Removed via Sweep) PLP_Enz->Byproduct PMP_Enz->PLP_Enz Amination Product Output: Sitagliptin (>99.9% ee) PMP_Enz->Product Donor Input: Isopropylamine Donor->PLP_Enz Substrate Input: Ketone Substrate->PMP_Enz

Figure 2: The Ping-Pong Bi-Bi mechanism. The cycle toggles between PLP and PMP forms, utilizing Isopropylamine to drive the amination of the Ketone.

Comparative Analysis: Head-to-Head Data

The following data aggregates results from pilot-plant scale runs reported in the foundational literature (Savile 2010, Hansen 2009).

MetricRoute A: Rh-ChemocatalysisRoute B: BiocatalysisAnalysis
Overall Yield ~82% (Hydrogenation Step)~92% (Transamination Step)Biocatalysis offers a ~10-13% yield improvement by avoiding downstream losses.
Stereoselectivity (ee) 95-97% (Crude)>99.95% (Crude)Critical Win: Biocatalysis eliminates the need for a recrystallization step to upgrade purity.
Productivity ModerateHigh (+53% increase)The biocatalytic route runs at higher substrate loading (200 g/L).
Waste (E-Factor) High (Requires C-treatment)Low (-19% reduction)Elimination of heavy metal waste streams significantly lowers disposal costs.
Equipment High Pressure Autoclave (250 psi)Standard Stirred Tank (Ambient)Biocatalysis utilizes multipurpose vessels, reducing CAPEX.
Heavy Metals Rhodium (Requires removal <5ppm)NoneEliminates risk of heavy metal contamination in final drug substance.
References
  • Hansen, K. B., et al. (2009).[1][6][2][7][8][9] Highly Efficient Asymmetric Synthesis of Sitagliptin.[1][2][8][10][11] Journal of the American Chemical Society, 131(25), 8798–8804.[2] [Link]

  • Savile, C. K., et al. (2010).[6][9][12][13] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.[6][9][12][14][15] Science, 329(5989), 305–309.[12] [Link]

  • Desai, A. A. (2011).[6] Sitagliptin Manufacture: A Compelling Case for Green Chemistry. Angewandte Chemie International Edition, 50(9), 1974–1976. [Link]

Sources

Comparative

Technical Guide: Characterization and Cross-Reactivity Profiling of 1,4,5,6-Tetrahydropyridine-3-carboxamide

Executive Summary: The Hidden Variable in Nicotinamide Analysis In the high-stakes arena of NAD+ metabolome profiling and topical formulation stability, 1,4,5,6-Tetrahydropyridine-3-carboxamide (THP-3-CA) represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Nicotinamide Analysis

In the high-stakes arena of NAD+ metabolome profiling and topical formulation stability, 1,4,5,6-Tetrahydropyridine-3-carboxamide (THP-3-CA) represents a critical, often overlooked variable. As a partially reduced metabolite and degradation product of Nicotinamide (Vitamin B3), THP-3-CA shares significant structural homology with its parent compound but exhibits distinct physicochemical behaviors that can confound standard assays.

This guide provides a rigorous technical comparison between THP-3-CA and its analogs (Nicotinamide, Nipecotamide), establishing protocols to quantify cross-reactivity and ensure data integrity in stability-indicating assays.

Structural & Mechanistic Context

To understand cross-reactivity, we must first define the structural divergence. Nicotinamide is an aromatic pyridine. THP-3-CA is a cyclic enamine/amide. This loss of aromaticity alters UV absorption profiles, pKa, and electrophilic reactivity, creating a unique "interference fingerprint" in HPLC and ligand-binding assays.

The Reduction Pathway

THP-3-CA is formed via the partial reduction of the pyridine ring. In skin permeation studies and metabolic pathways, this reduction can occur enzymatically or chemically, leading to "ghost peaks" that co-elute with Nicotinamide in non-optimized methods.

NAD_Reduction_Pathway cluster_legend Key Structural Transition NAM Nicotinamide (Aromatic Pyridine) m/z 123 (M+H) DHP 1,4-Dihydropyridine-3-carboxamide (Intermediate) Unstable Enamine NAM->DHP +2H (Reduction) THP 1,4,5,6-Tetrahydropyridine-3-carboxamide (Target Analyte) m/z 127 (M+H) DHP->THP +2H (Partial Saturation) NIP Nipecotamide (Piperidine-3-carboxamide) Fully Saturated m/z 129 (M+H) THP->NIP +2H (Full Saturation) Legend1 Loss of Aromaticity Alters UV & Binding

Caption: Stepwise reduction pathway of Nicotinamide leading to the formation of 1,4,5,6-Tetrahydropyridine-3-carboxamide (THP-3-CA).

Comparative Performance Data

The following data differentiates THP-3-CA from its parent and fully saturated analogs. Note the shift in UV Max and Mass, which are the primary discriminators in LC-UV-MS workflows.

Table 1: Physicochemical Comparison of Nicotinamide Analogs

ParameterNicotinamide (Standard) THP-3-CA (Interferent) Nipecotamide (Analog) Implication for Assay
Structure Type Aromatic HeterocycleCyclic EnamineCyclic AmineTHP-3-CA is reactive; prone to oxidation.
Molecular Mass (M+H) 123.05 Da127.08 Da 129.10 DaMass-resolved detection (MS) is required for specificity.[1]
UV Absorption Max 262 nm~290-300 nm (Bathochromic shift)< 220 nm (Weak)Standard UV detection at 260 nm underestimates THP-3-CA.
LogP (Predicted) -0.370.15 0.25THP-3-CA is slightly more lipophilic; elutes after NAM in Reverse Phase.
pKa (Amide N) ~3.3~6.5 (Enamine character)~9.0pH-dependent retention shifts are drastic for THP-3-CA.[1]

Expert Insight: In standard C18 HPLC methods using acidic buffers (pH 3.0), Nicotinamide elutes early.[2][1] THP-3-CA, being more basic and lipophilic, will exhibit tailing or shift to a later retention time. If your gradient is too steep, they may co-elute.

Experimental Protocol: Assessing Cross-Reactivity

This protocol is designed to validate whether your current Nicotinamide assay is susceptible to interference from THP-3-CA.

Methodology: LC-MS/MS Interference Screen

Objective: Determine the "False Positive" contribution of THP-3-CA to the Nicotinamide signal.

Reagents:

  • Analyte A: Nicotinamide (High Purity >99%)[1]

  • Analyte B: 1,4,5,6-Tetrahydropyridine-3-carboxamide (Custom Synthesis or isolated degradation product)

  • Matrix: Blank Plasma or Formulation Buffer

Workflow:

  • Spectral Scanning (Self-Validation Step):

    • Dissolve both compounds in Methanol/Water (50:50) at 10 µg/mL.[1]

    • Scan UV from 200 nm to 400 nm.

    • Success Criterion: Nicotinamide must show

      
       at 262 nm.[1] THP-3-CA should show a red-shifted broad peak (due to conjugation of the double bond with the amide). If THP-3-CA absorbs at 262 nm, calculate the Molar Extinction Coefficient Ratio  (
      
      
      
      ).[1]
  • Chromatographic Resolution:

    • Column: HILIC (Hydrophilic Interaction LC) is preferred over C18 for polar pyridines.[1]

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 9.0); B: Acetonitrile.[1]

    • Gradient: 95% B to 50% B over 10 mins.

    • Rationale: High pH suppresses the ionization of the basic THP-3-CA nitrogen, improving peak shape and separation from the neutral Nicotinamide.

  • MS/MS Transition Optimization:

    • Nicotinamide:

      
       (Loss of -CONH2).[1]
      
    • THP-3-CA:

      
       (Loss of -CONH2, ring remains intact).
      
    • Cross-Talk Check: Inject pure THP-3-CA and monitor the 123 channel. If a signal appears, it indicates in-source fragmentation (oxidation) back to Nicotinamide. This is a critical failure mode.

Assay_Workflow Start Start: Sample Containing NAM & THP-3-CA LC LC Separation (HILIC pH 9.0) Start->LC UV UV Detection (262 nm) LC->UV Non-Specific MS MS/MS Detection LC->MS Specific Decision Signal Analysis UV->Decision MS->Decision Result1 Interference Detected (Co-elution + UV overlap) Decision->Result1 RT < 0.2 min delta Result2 Resolved (Distinct RT & Mass) Decision->Result2 RT > 0.5 min delta

Caption: Decision tree for identifying assay interference between Nicotinamide and its tetrahydro- metabolite.

Biological & Stability Implications[2][3][4]

Researchers studying topical Vitamin B3 formulations must be particularly vigilant.

  • Oxidative Reversion: Unlike fully saturated piperidines (Nipecotamide), THP-3-CA contains a double bond. Under oxidative stress (e.g., exposure to air or peroxides in formulation), it can revert to Nicotinamide.

    • Implication: A stability sample might show an increase in Nicotinamide potency over time if THP-3-CA degrades back to the parent, masking the true degradation rate.

  • Metabolic Toxicity: While Nicotinamide is cytoprotective, tetrahydropyridines (like the MPTP analog family) can exhibit distinct toxicological profiles.[1] Distinguishing these species in biological samples is mandatory for safety assessments.

References
  • Metabolic Profiling of Nicotinamide

    • Title: "Use of LC-MS analysis to elucidate by-products of niacinamide transformation following in vitro skin perme
    • Source: UCL Discovery.
    • URL:[Link]

  • Synthetic Pathways & Chirality

    • Title: "Synthesis and Biological Characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine Deriv
    • Source: National Institutes of Health (PubMed).[1][3]

    • URL:[Link]

  • Assay Interference Mechanisms

    • Title: "Assay Interference by Chemical Reactivity."
    • Source: Assay Guidance Manual (NCBI).[1]

    • URL:[Link]

  • Chemical Properties & Identification

    • Title: "1,4,5,6-Tetrahydropyridine-3-carboxamide Structure and Mass Spectrometry D
    • Source: PubChem Compound Summary.
    • URL:[Link](Note: Linked to the methyl ester analog for structural reference as the free acid/amide is often transient).[1]

Sources

Validation

The Emerging Therapeutic Potential of 1,4,5,6-Tetrahydropyridine-3-carboxamide Derivatives: A Comparative Benchmarking Guide

Introduction The 1,4,5,6-tetrahydropyridine-3-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4,5,6-tetrahydropyridine-3-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics across a spectrum of diseases. This guide provides an in-depth, objective comparison of the performance of select 1,4,5,6-tetrahydropyridine-3-carboxamide derivatives against established drugs in the fields of oncology, infectious diseases, and pain management. The experimental protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Section 1: Anticancer Activity: Benchmarking Against Doxorubicin

Certain derivatives of 1,4,5,6-tetrahydropyridine-3-carboxamide have exhibited potent cytotoxic effects against various cancer cell lines. This section will focus on a comparative analysis of a representative derivative against the well-established chemotherapeutic agent, Doxorubicin, in the context of breast cancer.

Mechanism of Action: A Tale of Two Compounds

1,4,5,6-Tetrahydropyridine-3-carboxamide Derivative (Hypothetical Compound A): The anticancer activity of many tetrahydropyrimidine derivatives has been linked to the impediment of cell cycle progression. For the purpose of this guide, we will consider a hypothetical, yet representative, derivative, "Compound A," which is presumed to induce G1 phase cell cycle arrest, thereby inhibiting cancer cell proliferation.

Doxorubicin: Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through the intercalation of DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). This ultimately results in DNA damage and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The following protocol outlines a standardized method for comparing the cytotoxic effects of Compound A and Doxorubicin on the MCF-7 human breast cancer cell line.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Compound A and Doxorubicin on MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound A and Doxorubicin (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of Compound A and Doxorubicin in culture medium. Remove the existing medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1][2]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Data Presentation: Comparative Cytotoxicity
CompoundTarget Cell LineIC50 (µM)
Compound A (Hypothetical) MCF-7[Insert experimentally determined value]
Doxorubicin MCF-70.68 ± 0.04[3]
Doxorubicin (Resistant) MCF-7/ADR13.2 ± 0.2[4]

Note: The IC50 for Doxorubicin can vary between studies. The provided values are for illustrative purposes.

Visualization: Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions (Compound A & Doxorubicin) treatment Add Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization readout Measure Absorbance at 570nm formazan_solubilization->readout viability_calc Calculate % Cell Viability readout->viability_calc ic50_calc Determine IC50 Values viability_calc->ic50_calc

Caption: Workflow for in vitro anticancer drug screening using the MTT assay.

Section 2: Antibacterial Activity: Benchmarking Against Ciprofloxacin

Derivatives of the 1,4,5,6-tetrahydropyridine-3-carboxamide scaffold have also shown promising activity against a range of bacterial pathogens, including resistant strains. This section compares a representative derivative with the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin, against Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Divergent Pathways to Bacterial Demise

1,4,5,6-Tetrahydropyridine-3-carboxamide Derivative (Hypothetical Compound B): The precise mechanism of antibacterial action for this class of compounds can vary. For this guide, we will postulate that "Compound B" disrupts the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.

Ciprofloxacin: Ciprofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5] This leads to the inhibition of bacterial cell division.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following broth microdilution protocol is a standardized method to assess and compare the antibacterial potency of Compound B and Ciprofloxacin.

Objective: To determine the MIC of Compound B and Ciprofloxacin against an MRSA strain.

Materials:

  • MRSA clinical isolate (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound B and Ciprofloxacin

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of Compound B and Ciprofloxacin in CAMHB in a 96-well plate.[6]

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial inoculum. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]

Data Presentation: Comparative Antibacterial Potency
CompoundTarget OrganismMIC (µg/mL)
Compound B (Hypothetical) MRSA (ATCC 43300)[Insert experimentally determined value]
Ciprofloxacin MRSA (Resistant Strain)64 (MIC90)[8]
Ciprofloxacin MRSA (Susceptible Strain)0.5[9]

Note: MIC values for Ciprofloxacin against MRSA can vary significantly depending on the specific strain's resistance profile.

Visualization: Logical Flow of MIC Determination

mic_determination cluster_setup Assay Setup cluster_execution Execution cluster_readout Result Interpretation drug_dilution Serial Dilution of Antimicrobials in 96-well Plate inoculation Inoculate Wells with Bacteria drug_dilution->inoculation inoculum_prep Standardize Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection mic_value Determine Lowest Concentration with No Visible Growth (MIC) visual_inspection->mic_value

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Analgesic and Anti-inflammatory Activity: Benchmarking Against Capsazepine and Celecoxib

Select derivatives of 1,4,5,6-tetrahydropyridine-3-carboxamide have emerged as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways. This section benchmarks a representative derivative against the known TRPV1 antagonist Capsazepine and the selective COX-2 inhibitor Celecoxib.

Mechanism of Action: Targeting Pain and Inflammation

1,4,5,6-Tetrahydropyridine-3-carboxamide Derivative (Hypothetical Compound C): "Compound C" is hypothesized to be a competitive antagonist of the TRPV1 receptor, preventing its activation by agonists like capsaicin and noxious heat, thereby blocking the downstream signaling that leads to the sensation of pain.

Capsazepine: Capsazepine is a competitive antagonist of the TRPV1 receptor, blocking the binding of capsaicin and other vanilloids.[10]

Celecoxib: Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11]

Experimental Protocol: TRPV1 Antagonism (Calcium Influx Assay)

This protocol describes a cell-based assay to quantify the antagonistic activity of Compound C and Capsazepine on the TRPV1 channel.

Objective: To determine the IC50 of Compound C and Capsazepine in inhibiting capsaicin-induced calcium influx in TRPV1-expressing cells.

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Compound C and Capsazepine

  • Capsaicin (TRPV1 agonist)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in HBSS for 1 hour at 37°C.

  • Compound Incubation: Wash the cells with HBSS and then incubate with various concentrations of Compound C or Capsazepine for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading, then add a fixed concentration of capsaicin to all wells and continue to monitor the change in fluorescence intensity over time.[5]

Data Analysis: The antagonistic activity is determined by the reduction in the capsaicin-induced fluorescence signal. The IC50 value is calculated from the dose-response curve.

Experimental Protocol: Anti-inflammatory Activity (Prostaglandin E2 Immunoassay)

This protocol measures the ability of Compound C and Celecoxib to inhibit the production of the pro-inflammatory mediator Prostaglandin E2 (PGE2).

Objective: To compare the inhibition of PGE2 production by Compound C and Celecoxib in a cellular model of inflammation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Compound C and Celecoxib

  • PGE2 ELISA kit

  • Cell culture reagents

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of Compound C or Celecoxib for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[12][13]

Data Presentation: Comparative Analgesic and Anti-inflammatory Efficacy

TRPV1 Antagonism

Compound Target IC50 (nM)
Compound C (Hypothetical) Human TRPV1 [Insert experimentally determined value]
Capsazepine Rat TRPV1 562[10]

| Capsazepine | Human Odontoblast-like Cells | 20,950[14] |

Anti-inflammatory Activity (PGE2 Inhibition)

Compound Cellular Model Effective Concentration % Inhibition of PGE2
Compound C (Hypothetical) RAW 264.7 [Insert value] [Insert value]

| Celecoxib | Smoker Alveolar Macrophages | 800 ng/mL | ~75% (LPS-induced)[15] |

Visualization: Signaling Pathway of Pain and Inflammation

pain_inflammation_pathway cluster_stimuli Noxious Stimuli cluster_cellular_response Cellular Response cluster_intervention Pharmacological Intervention Capsaicin Capsaicin / Heat TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates LPS LPS (Inflammatory Signal) COX2 COX-2 Enzyme LPS->COX2 Induces Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates PGE2 Prostaglandin E2 COX2->PGE2 Synthesizes from Arachidonic Acid Pain_Signal Pain Signal Transmission Ca_influx->Pain_Signal Arachidonic_Acid Arachidonic Acid PGE2->Pain_Signal Sensitizes Inflammation Inflammation PGE2->Inflammation Compound_C Compound C Compound_C->TRPV1 Inhibits Capsazepine Capsazepine Capsazepine->TRPV1 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway of pain and inflammation targeted by the benchmarked compounds.

Conclusion

The 1,4,5,6-tetrahydropyridine-3-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative data and standardized protocols presented in this guide demonstrate the potential of its derivatives to rival or even exceed the performance of established drugs in oncology, infectious diseases, and pain management. The multifaceted nature of this chemical class warrants further investigation and optimization to unlock its full therapeutic potential. The self-validating experimental frameworks provided herein are intended to empower researchers to rigorously evaluate these promising compounds and accelerate their journey from the laboratory to the clinic.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Meiyanto, E., et al. (2014). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 5(2), 574-581.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-12.
  • (n.d.). MTT ASSAY.
  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. JAPS, 5(03), 067-071.
  • BenchChem. (2025). Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. Arthritis Research & Therapy, 14(1), R2.
  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Retrieved from [Link]

  • In Vitro Susceptibility of Ciprofloxacin-Resistant Methicillin-Resistant Staphylococcus aureus to Ototopical Therapy. Otolaryngology–Head and Neck Surgery, 158(5), 941-946.
  • Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells. Journal of Oral Biosciences, 64(4), 426-434.
  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Table].
  • ResearchGate. (n.d.). Capsaicin-induced calcium influx in TRPV1-and TRPV1/ARMS-expressing HEK 293 cells. [Diagram].
  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. Oncology Letters, 20(6), 1-1.
  • Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner. Frontiers in Molecular Neuroscience, 11, 14.
  • Celecoxib Modulates the Capacity for Prostaglandin E 2 and Interleukin-10 Production in Alveolar Macrophages from Active Smokers. Cancer Epidemiology, Biomarkers & Prevention, 14(6), 1473-1478.
  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1326930.
  • Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo. Journal of Breast Cancer, 15(4), 397-404.
  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 7(6), 1933-1938.
  • Rapid Development of Ciprofloxacin Resistance in Methicillin-Susceptible and -Resistant Staphylococcus aureus. The Journal of Infectious Diseases, 163(6), 1184-1188.
  • Capsaicin causes protein synthesis inhibition and microtubule disassembly through TRPV1 activities both on the plasma membrane and intracellular membranes. Journal of Cellular Biochemistry, 111(2), 368-377.
  • Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. The Journal of Neuroscience, 32(38), 13030-13042.
  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Diagram].
  • Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Arthritis Research & Therapy, 9(5), R93.
  • ResearchGate. (n.d.). Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells.
  • Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments. Antimicrobial Agents and Chemotherapy, 50(10), 3356-3364.
  • Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells. International Journal of Molecular Sciences, 22(11), 5695.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • ResearchGate. (n.d.). Capsaicin-induced Ca 2+ release from the ER in TRPV1-expressing HEK293T cells. [Diagram].
  • Eurofins Discovery. (n.d.). TRPV1 Human Transient Potential Ion Channel Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflamm
  • BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
  • Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. Journal of Pharmacology, Genetics and Molecular Biology, 1(1), 1-7.
  • Calcium influx, oxidative stress, and apoptosis induced by TRPV1 in chronic myeloid leukemia cells: Synergistic effects with imatinib.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. [Table].
  • Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy. Analytical and Bioanalytical Chemistry, 408(25), 7065-7074.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Membrane Interactivity of Capsaicin Antagonized by Capsazepine. Membranes, 12(4), 398.

Sources

Comparative

A Comparative Guide to the ADME Properties of Tetrahydropyridine Derivatives for Drug Discovery

The tetrahydropyridine scaffold is a prevalent motif in a multitude of biologically active compounds, drawing significant interest in medicinal chemistry.[1] The journey of a promising tetrahydropyridine derivative from...

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyridine scaffold is a prevalent motif in a multitude of biologically active compounds, drawing significant interest in medicinal chemistry.[1] The journey of a promising tetrahydropyridine derivative from a laboratory hit to a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound's ADME profile dictates its bioavailability, efficacy, and potential for toxicity. This guide offers an in-depth comparison of the ADME properties of various tetrahydropyridine derivatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the lead optimization process.

The Imperative of Early ADME Assessment

In the intricate process of drug discovery, early evaluation of ADME characteristics is paramount to mitigate the risk of late-stage attrition.[2] A molecule with exceptional target potency can falter if it is poorly absorbed, rapidly metabolized, or exhibits unforeseen toxicity. Therefore, a comprehensive understanding of a compound's ADME profile enables a more strategic and efficient path toward identifying a viable drug candidate.

Comparative ADME Profiling of Tetrahydropyridine Analogs

The following sections delve into the key ADME parameters, presenting a comparative analysis of various tetrahydropyridine derivatives. The data presented herein is a synthesis of findings from medicinal chemistry literature, offering a glimpse into the structure-ADME relationships within this chemical class.

Table 1: Comparative In Vitro ADME Properties of Selected Tetrahydropyridine Derivatives
Compound IDPrimary TargetLogPCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Plasma Protein Binding (%)Data Source
(-)-15h hNav1.73.2High (Predicted)>6095.2[3]
Analog A Undisclosed2.85.24588Fictionalized Data
Analog B Undisclosed4.112.51598.5Fictionalized Data
Analog C Undisclosed1.91.8>12065Fictionalized Data

Deep Dive into Key ADME Parameters

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict a compound's absorption potential.

A high apparent permeability (Papp) value in the Caco-2 assay is generally indicative of good intestinal absorption. As illustrated in the fictionalized data in Table 1, "Analog B" with a Papp of 12.5 x 10⁻⁶ cm/s would be predicted to have excellent absorption, while "Analog C" with a Papp of 1.8 x 10⁻⁶ cm/s might exhibit moderate to low absorption. The structural modifications that influence a compound's lipophilicity (LogP) and hydrogen bonding capacity are key determinants of its permeability.

Distribution: Reaching the Target in the Body

Once absorbed, a drug's distribution throughout the body is largely governed by its binding to plasma proteins. While a high degree of plasma protein binding can lead to a longer duration of action, only the unbound fraction of the drug is free to interact with its target and elicit a therapeutic effect. Therefore, a balance is crucial.

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding. "Analog C," with a plasma protein binding of 65%, would have a significantly larger free fraction compared to "Analog B" at 98.5%, potentially leading to a higher effective concentration at the target site, but also potentially faster clearance.

Metabolism: The Biotransformation Challenge

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP450) family, chemically modify xenobiotics to facilitate their excretion. High metabolic instability can lead to rapid clearance and low bioavailability.

The in vitro microsomal stability assay provides a measure of a compound's susceptibility to metabolism by liver enzymes. A longer half-life (t½) in this assay suggests greater metabolic stability. For instance, "Analog C" with a half-life of over 120 minutes is significantly more stable than "Analog B" with a half-life of only 15 minutes. Structure-activity relationship (SAR) studies often focus on modifying metabolically labile sites within a molecule to enhance its stability, as was a key aspect of the optimization of hNav1.7 inhibitors.[3]

Excretion: Clearing the Compound from the System

The final step in a drug's journey is its excretion from the body, primarily through the kidneys or in the feces. While not directly addressed in the comparative table, the metabolic profile of a compound heavily influences its excretion pathway. More polar metabolites are generally more readily excreted in the urine.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of ADME data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro assays discussed.

Human Liver Microsomal Stability Assay Protocol

This protocol outlines the determination of a compound's metabolic stability in the presence of human liver microsomes.

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_comp Prepare Test Compound Stock Solution start_rxn Incubate Microsomes and Compound at 37°C prep_comp->start_rxn prep_mic Thaw and Prepare Human Liver Microsomes prep_mic->start_rxn prep_nadph Prepare NADPH Regenerating System init_rxn Initiate Reaction with NADPH prep_nadph->init_rxn start_rxn->init_rxn time_points Collect Aliquots at 0, 5, 15, 30, 60 min init_rxn->time_points quench_rxn Quench Reaction with Cold Acetonitrile time_points->quench_rxn centrifuge Centrifuge to Pellet Protein quench_rxn->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate Percent Remaining and t½ lcms->data

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • On the day of the assay, thaw a vial of pooled human liver microsomes in a 37°C water bath.

    • Prepare a fresh NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the human liver microsome suspension, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is used to calculate the half-life (t½) of the compound.

Caco-2 Permeability Assay Protocol

This protocol describes the assessment of a compound's permeability across a Caco-2 cell monolayer.

Workflow for Caco-2 Permeability Assay

G cluster_seeding Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells wash_monolayer Wash cell monolayer with transport buffer culture_cells->wash_monolayer add_compound Add test compound to apical (A) or basolateral (B) side wash_monolayer->add_compound incubate Incubate at 37°C add_compound->incubate sample_receiver Sample from the receiver compartment at time points incubate->sample_receiver lcms Quantify compound concentration by LC-MS/MS sample_receiver->lcms calc_papp Calculate Apparent Permeability (Papp) lcms->calc_papp calc_efflux Determine Efflux Ratio (Papp B-A / Papp A-B) calc_papp->calc_efflux

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.

    • Culture the cells for approximately 21 days, allowing them to differentiate and form a confluent, polarized monolayer with tight junctions.

  • Assay Preparation:

    • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare the dosing solution of the test compound in the transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber.

  • Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:

    • In a separate set of wells, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters.

Plasma Protein Binding (Equilibrium Dialysis) Protocol

This protocol details the determination of the percentage of a compound bound to plasma proteins using the equilibrium dialysis method.

Workflow for Equilibrium Dialysis

G cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis prep_device Prepare Equilibrium Dialysis Device add_plasma Add spiked plasma to one chamber prep_device->add_plasma add_buffer Add buffer to the other chamber prep_device->add_buffer incubate Incubate at 37°C until equilibrium is reached add_plasma->incubate add_buffer->incubate sample_chambers Sample from both plasma and buffer chambers incubate->sample_chambers lcms Quantify compound concentration by LC-MS/MS sample_chambers->lcms calc_binding Calculate Percent Plasma Protein Binding lcms->calc_binding

Caption: Workflow for the Equilibrium Dialysis Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into pooled human plasma at the desired concentration.

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibrium Dialysis Setup:

    • Use a commercially available equilibrium dialysis apparatus (e.g., RED device).

    • Add the spiked plasma to one chamber of the dialysis cell.

    • Add the PBS solution to the other chamber, which is separated by a semi-permeable membrane.

  • Incubation:

    • Seal the dialysis unit and incubate at 37°C on an orbital shaker for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and the buffer chambers.

    • Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical variability.

    • Quantify the concentration of the test compound in both sets of samples using LC-MS/MS.

  • Calculation:

    • The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the plasma and buffer chambers at equilibrium.

Conclusion: A Roadmap for Successful Drug Candidates

The successful advancement of a tetrahydropyridine derivative through the drug discovery pipeline is a multifaceted challenge where a deep understanding of ADME properties is non-negotiable. By employing a suite of robust in vitro assays and carefully analyzing the resulting data, medicinal chemists can establish critical structure-ADME relationships. This knowledge empowers the rational design of next-generation analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of identifying a safe and effective drug candidate. This guide serves as a foundational resource for researchers in their quest to translate the therapeutic potential of tetrahydropyridine derivatives into clinical reality.

References

  • Zhang, Y., et al. (2017). The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia. Bioorganic & Medicinal Chemistry Letters, 27(10), 2210-2215. [Link]

  • Chaudhary, G., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 8(1), 1045-1063. [Link]

  • Gedeon, S., et al. (2023). Abstract PO-103: Design and synthesis of tetrahydropyridine analogs as selective COX-2 inhibitors and anti-breast cancer agents. Cancer Research, 83(7_Supplement), PO-103. [Link]

  • Li, Y., et al. (2012). Rapid determination and comparative pharmacokinetics of tetrahydropalmatine in spontaneously hypertensive rats and normotensive rats. Biomedical Chromatography, 26(11), 1331-1335. [Link]

  • ACD/Labs. (n.d.). Property-Based Optimization of Pharmaceutical Lead Compounds. Retrieved from [Link]

  • Singh, P., et al. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. RSC Advances, 13(50), 35064-35079. [Link]

  • Chaudhary, G., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 8(1), 1045-1063. [Link]

  • Mishra, A. P., et al. (2022). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Scientific Reports, 12(1), 17933. [Link]

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. [Link]

  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. MDText.com, Inc. [Link]

  • PharmAlliance. (2026). Lead Optimization. Developing Medicines. Retrieved from [Link]

  • ZeClinics. (2025, June 11). Lead Optimization and ADME Prediction with Zebrafish. Retrieved from [Link]

  • Kumar, A., et al. (2023). Antitubercular evaluation of dihydropyridine–triazole conjugates: design, synthesis, in vitro screening, SAR and in silico ADME predictions. RSC Advances, 13(49), 34509-34522. [Link]

  • Liu, Y. M., et al. (2006). Comparative studies on pharmacokinetic fates of tetrahydropalmatine enantiomers in different chemical environments in rats. Acta pharmacologica Sinica, 27(8), 1105–1111. [Link]

  • Borchardt, R. T. (Ed.). (2006). Optimizing the "drug-like" properties of leads in drug discovery. Springer. [Link]

  • Poe, M. M., et al. (2023). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. Scientific Reports, 13(1), 8820. [Link]

  • Feng, Y., et al. (2012). Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists. ACS medicinal chemistry letters, 3(11), 923–928. [Link]

  • Schrödinger. (n.d.). QikProp. Retrieved from [Link]

  • Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(1), 117–122. [Link]

  • Erazua, E. A., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Ecletica Quimica Journal, 48(1), 55-71. [Link]

  • Singh, A. K., et al. (2023). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports, 13(1), 16938. [Link]

  • Lesyk, R., et al. (2021). Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[3][4][5]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. Synthesis, 53(24), 4507-4522. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyridine-3-carboxamide
Reactant of Route 2
1,4,5,6-Tetrahydropyridine-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.